Fmoc-piperazine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c22-19(21-11-9-20-10-12-21)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,20H,9-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWMXZSFRQQDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373260 | |
| Record name | Fmoc-piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215190-22-0 | |
| Record name | Fmoc-piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(9-Fluorenylmethyloxycarbonyl)-piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to Fmoc-Piperazine Hydrochloride (CAS: 215190-22-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-piperazine hydrochloride (CAS: 215190-22-0), a key building block in modern organic synthesis, particularly in the realm of peptide chemistry and drug discovery. This document details its chemical and physical properties, provides insights into its applications, and outlines relevant experimental protocols.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperazine scaffold makes it a valuable reagent for the controlled introduction of the piperazine moiety in multi-step synthetic processes.[2] The hydrochloride salt form generally enhances its solubility in organic solvents commonly used in synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 215190-22-0 | [2] |
| Molecular Formula | C₁₉H₂₀N₂O₂·HCl | [2] |
| Molecular Weight | 344.8 g/mol | [1] |
| Melting Point | 157-161 °C | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 99% (HPLC) | [2] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | Moderate to good solubility | [1] |
| Dimethyl sulfoxide (DMSO) | Moderate to good solubility; 10 mg/mL | [1][3] |
| Water | Limited solubility | [1] |
| Dichloromethane (DCM) | Moderate solubility | [1] |
| Chloroform | Moderate solubility | [1] |
| Hexane | Poorly soluble | [1] |
| Petroleum Ether | Poorly soluble | [1] |
Spectroscopic and Analytical Data
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum exhibits characteristic signals corresponding to the protons of the fluorenyl and piperazine moieties. Aromatic protons of the fluorenyl group typically appear in the range of δ 7.2-7.8 ppm. The protons on the piperazine ring will show signals that can be influenced by the solvent and the hydrochloride salt form.
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Key signals include the carbonyl carbon of the carbamate group, aromatic carbons of the fluorenyl group, and the carbons of the piperazine ring. The chemical shifts of the piperazine carbons are typically observed in the range of 40-55 ppm.[4]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the compound typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺. The fragmentation pattern can provide valuable information for structural elucidation.[5]
Applications in Synthesis
The primary application of this compound lies in solid-phase peptide synthesis (SPPS), where it serves as a versatile building block for incorporating a piperazine unit into a peptide backbone.[1][2] This can be advantageous for several reasons, including:
-
Introducing conformational constraints: The piperazine ring can alter the peptide's secondary structure.
-
Improving proteolytic stability: The modified backbone can be less susceptible to enzymatic degradation.
-
Serving as a scaffold: The piperazine moiety can be a point for further functionalization to create peptidomimetics or conjugate other molecules.[6]
The Fmoc group provides a base-labile protecting group that is orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS, allowing for selective deprotection and chain elongation.[7]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the following steps:
-
Fmoc Protection of Piperazine: Piperazine is reacted with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl), in the presence of a base. The reaction is typically carried out in an organic solvent.
-
Hydrochloride Salt Formation: The resulting Fmoc-piperazine is then treated with hydrochloric acid to form the hydrochloride salt, which can be isolated as a solid.[1]
Caption: Synthetic workflow for this compound.
Fmoc Deprotection in Solid-Phase Peptide Synthesis
The removal of the Fmoc group from the piperazine nitrogen is a critical step in SPPS to allow for the coupling of the next amino acid.
-
Resin Swelling: The peptide-resin is swelled in a suitable solvent, typically DMF.[8]
-
Deprotection: The resin is treated with a solution of a secondary amine, most commonly 20% piperidine in DMF.[8][9] Alternative, less basic reagents like piperazine can also be used to minimize side reactions such as aspartimide formation.[7]
-
Washing: The resin is thoroughly washed with DMF to remove the deprotection reagent and the dibenzofulvene-adduct byproduct.[8]
Caption: Fmoc deprotection workflow in SPPS.
Coupling of this compound in Solid-Phase Peptide Synthesis
After the deprotection of the N-terminal amino group of the resin-bound peptide, this compound can be coupled as the next building block.
-
Activation: In a separate vessel, this compound is pre-activated. This is achieved by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, 2,4,6-collidine).[6][10]
-
Coupling: The activated Fmoc-piperazine solution is added to the deprotected peptide-resin. The reaction is agitated at room temperature for 1-2 hours to ensure complete coupling.[6][10]
-
Washing: The resin is washed thoroughly with DMF to remove any unreacted reagents and byproducts.[10]
-
Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test, which detects the presence of free primary amines. A negative Kaiser test indicates a successful coupling.[7]
Caption: Workflow for coupling this compound in SPPS.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a cool, dry place, away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).
Storage and Stability
This compound is generally stable under recommended storage conditions. To prevent degradation, it should be stored in a tightly sealed container at 0-8°C, protected from light and moisture.[2] The primary degradation pathway involves the base-catalyzed cleavage of the Fmoc protecting group.[1]
References
- 1. Buy this compound | 215190-22-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
Fmoc-Piperazine Hydrochloride: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-piperazine hydrochloride, a key building block in modern peptide synthesis and drug discovery. This document details its chemical and physical properties, provides established experimental protocols for its use, and illustrates a typical synthetic workflow.
Core Properties and Specifications
This compound is a derivative of piperazine where one of the amine functionalities is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This protecting group strategy is fundamental to its application in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acid residues to a growing peptide chain.[1][2] The hydrochloride salt form enhances the compound's solubility in organic solvents commonly employed in synthetic chemistry.[2]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 344.8 g/mol [1][2][3] |
| Exact Mass | 344.129 g/mol [2] |
| Molecular Formula | C₁₉H₂₀N₂O₂ · HCl[1][2] |
| CAS Number | 215190-22-0[1][2][3] |
| Melting Point | 157-161 °C[3] |
| Purity (typical) | ≥ 99% (by HPLC)[3] |
| Appearance | White to yellowish crystalline solid or powder[2] |
| Storage Conditions | 0-8 °C[3] |
Applications in Synthesis
The primary application of this compound is in the incorporation of a piperazine moiety into peptide and peptidomimetic structures.[2] This is particularly valuable in drug development for several reasons:
-
Conformational Constraint: The piperazine ring can introduce a degree of rigidity into a peptide backbone, which can be crucial for optimizing binding affinity and biological activity.
-
Scaffold for Further Functionalization: The second nitrogen atom of the piperazine ring provides a convenient point for further chemical modification, allowing for the attachment of various functional groups to modulate the pharmacological properties of the molecule.
-
Improved Pharmacokinetics: The introduction of a piperazine unit can alter the physicochemical properties of a peptide, such as its solubility and metabolic stability, potentially leading to improved pharmacokinetic profiles.
Experimental Protocols
The following protocols are provided as a general guide for the use of this compound in a laboratory setting. Researchers should adapt these protocols based on their specific synthetic requirements and available instrumentation.
Protocol 1: Incorporation of Fmoc-Piperazine into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of an Fmoc-protected amino acid to a resin, followed by the coupling of Fmoc-piperazine.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acid
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, analytical grade
-
Dichloromethane (DCM), analytical grade
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
First Amino Acid Coupling:
-
In a separate vessel, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5x).
-
-
Fmoc-Piperazine Coupling:
-
Due to the presence of the hydrochloride, it is advisable to pre-neutralize this compound or use an excess of a non-nucleophilic base like diisopropylethylamine (DIPEA) during the activation step.
-
In a separate vessel, dissolve this compound (3 eq.), a suitable coupling agent like HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated Fmoc-piperazine solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Protocol 2: HPLC Analysis for Purity Assessment
This protocol provides a general method for analyzing the purity of this compound.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample: this compound dissolved in a suitable solvent (e.g., acetonitrile/water mixture)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.
-
HPLC Method:
-
Set the column temperature (e.g., 25 °C).
-
Set the UV detection wavelength (e.g., 265 nm, corresponding to the Fmoc group).
-
Run a linear gradient, for example, from 10% to 90% Mobile Phase B over 20 minutes.
-
The flow rate is typically set at 1 mL/min.
-
-
Data Analysis: Integrate the peak corresponding to this compound and calculate the purity based on the total peak area.
Synthetic Workflow Visualization
The following diagram illustrates the key steps in the solid-phase synthesis workflow for incorporating an Fmoc-protected building block, such as Fmoc-piperazine.
Caption: Workflow for the incorporation of Fmoc-piperazine in SPPS.
This diagram outlines the cyclical nature of solid-phase peptide synthesis, starting from the solid support and proceeding through deprotection, coupling, and washing steps. The activation of the incoming this compound is a critical parallel step before its coupling to the growing peptide chain. The cycle is repeated until the desired sequence is assembled, followed by a final cleavage and deprotection of the peptide from the resin.
References
A Technical Guide to Fmoc-Piperazine Hydrochloride for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physical properties, experimental protocols, and primary applications of Fmoc-piperazine hydrochloride, a key reagent in synthetic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.
Core Physical Properties
This compound presents as a white to yellowish crystalline solid or powder.[1] Its chemical structure combines the fluorenylmethoxycarbonyl (Fmoc) protecting group with a piperazine moiety, rendered as a hydrochloride salt.[1] This combination makes it a valuable building block in various synthetic processes, particularly in solid-phase peptide synthesis (SPPS).[1]
Table of Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₁ClN₂O₂ | [1][2][3] |
| Molecular Weight | 344.84 g/mol | [1][2] |
| Appearance | White to yellowish crystalline solid or powder | [1] |
| Melting Point | 157-161 °C | [4] |
| ~97 °C | [1] | |
| Solubility | Moderate to good solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP). Limited solubility: Water. | [1] |
| CAS Number | 215190-22-0 | [1][3] |
Note on Melting Point Discrepancy: A notable discrepancy exists in the reported melting point of this compound, with sources citing ranges of 157-161°C[4] and approximately 97°C[1]. This variation may be attributable to differences in purity, crystalline form, or experimental methodology. Researchers are advised to consult the certificate of analysis for the specific lot they are using.
Experimental Protocols
Determination of Melting Point
A standard method for determining the melting point of a crystalline solid like this compound involves using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.
Determination of Solubility
The solubility of this compound in various solvents can be determined using a gravimetric method.
Methodology:
-
Saturation: A supersaturated solution is prepared by adding an excess amount of this compound to a known volume of the solvent at a specific temperature.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is evaporated from the solution, typically under reduced pressure or gentle heating.
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the container.
-
Calculation: The solubility is calculated and expressed in terms of mass of solute per volume of solvent (e.g., g/L or mg/mL).
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a crucial building block in SPPS, enabling the incorporation of a piperazine moiety into a peptide sequence.[1] The Fmoc group serves as a temporary protecting group for one of the piperazine nitrogens, allowing for the controlled formation of peptide bonds.[4]
Experimental Workflow for Incorporating this compound in SPPS
The following diagram illustrates a typical workflow for the incorporation of this compound into a growing peptide chain on a solid support.
Caption: Workflow for this compound incorporation in SPPS.
This workflow highlights the key steps of Fmoc deprotection, washing, activation, and coupling that are central to extending the peptide chain with the piperazine-containing building block. The hydrochloride salt form of the reagent often enhances its solubility and stability in the solvents commonly used in SPPS.[1]
References
Navigating the Solubility of Fmoc-Piperazine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Fmoc-piperazine hydrochloride in organic solvents, a critical parameter for its effective use in chemical synthesis, particularly in the realm of drug discovery and peptide chemistry. Due to the scarcity of precise quantitative solubility data in publicly available literature, this document focuses on summarizing the available qualitative information, providing detailed experimental protocols for solubility determination, and outlining its application in Solid-Phase Peptide Synthesis (SPPS).
Understanding the Solubility Profile of this compound
This compound is a derivative of piperazine featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1] This structure imparts a dual nature to its solubility. The large, nonpolar Fmoc group tends to decrease solubility in polar solvents like water, while the piperazine hydrochloride moiety enhances solubility in more polar organic solvents. The hydrochloride salt form is specifically utilized to improve the compound's solubility in organic solvents commonly employed in synthetic procedures like SPPS.[1]
Qualitative Solubility Data
| Solvent Category | Solvent | Solubility | Rationale & Applications |
| Polar Aprotic | Dimethylformamide (DMF) | Moderate to Good | Commonly used as a solvent in Solid-Phase Peptide Synthesis (SPPS) where good solubility of protected amino acids and building blocks is essential.[1] |
| Dimethyl sulfoxide (DMSO) | Moderate to Good | Often used for dissolving compounds for biological screening and as a reaction solvent.[1] | |
| N-Methyl-2-pyrrolidone (NMP) | Moderate to Good | Another common solvent in SPPS, valued for its high dissolving power.[1] | |
| Less Polar | Dichloromethane (DCM) | Moderate | Frequently used for extraction, purification, and as a reaction solvent in organic synthesis.[1] |
| Chloroform | Moderate | Similar applications to dichloromethane.[1] | |
| Nonpolar | Hexane | Poorly Soluble | Used as an anti-solvent for precipitation and washing to remove nonpolar impurities.[1] |
| Petroleum Ether | Poorly Soluble | Similar applications to hexane.[1] | |
| Polar Protic | Water | Limited | The hydrophobic Fmoc group limits solubility in aqueous solutions.[1] |
Experimental Protocols
Given the absence of standardized quantitative solubility data, the following protocols provide researchers with the methodology to determine this critical parameter and to utilize this compound in a key application.
Experimental Protocol for Determining Solubility
This protocol outlines the widely accepted isothermal shake-flask method for determining the solubility of a solid compound in an organic solvent.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical standards of this compound
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The concentration of the solute in the solution should not change over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, tared vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Dilute a known aliquot of the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve using standards of known concentration is required.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
References
An In-Depth Technical Guide to the NMR Data Interpretation of Fmoc-Piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for Fmoc-piperazine hydrochloride. The document is intended to assist researchers, scientists, and professionals in the field of drug development in the accurate identification and characterization of this compound. This guide includes tabulated NMR data, detailed experimental protocols, and a visual representation of the molecular structure to aid in data interpretation.
Introduction
This compound is a key building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group provides a stable yet readily cleavable amine protection, essential for the stepwise assembly of peptide chains. The piperazine moiety introduces a unique structural element into peptides, potentially influencing their conformation, solubility, and biological activity. Accurate NMR characterization is crucial to verify the purity and structural integrity of this compound before its use in synthesis.
Molecular Structure
The chemical structure of this compound is presented below. The numbering of the atoms is provided to facilitate the assignment of NMR signals.
Figure 1. Chemical structure of this compound.
NMR Data Interpretation
¹H NMR Data
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Fmoc Aromatic (8H) | 7.20 - 7.80 | Multiplet | The eight protons of the fluorene ring system typically appear as a complex multiplet.[1] |
| Fmoc-CH (1H) | 4.20 - 4.50 | Triplet | |
| Fmoc-CH₂ (2H) | 4.10 - 4.40 | Doublet | |
| Piperazine-H (4H) | 3.50 - 3.80 | Multiplet | Protons on carbons adjacent to the Fmoc-bearing nitrogen. |
| Piperazine-H (4H) | 2.80 - 3.20 | Multiplet | Protons on carbons adjacent to the protonated nitrogen. These are expected to be shifted upfield compared to the other piperazine protons.[1] |
| NH₂⁺ (2H) | Variable | Broad Singlet | The signal for the protonated amine can be broad and its position is highly dependent on solvent and concentration. |
Table 1. Predicted ¹H NMR chemical shifts for this compound.
¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| Fmoc C=O | 154.0 - 156.0 | Carbonyl carbon of the carbamate group. |
| Fmoc Aromatic | 120.0 - 145.0 | Aromatic carbons of the fluorene ring. |
| Fmoc-CH | 66.0 - 68.0 | |
| Fmoc-CH₂ | 46.0 - 48.0 | |
| Piperazine-C | 43.0 - 46.0 | Carbons adjacent to the Fmoc-bearing nitrogen. |
| Piperazine-C | 40.0 - 43.0 | Carbons adjacent to the protonated nitrogen. |
Table 2. Predicted ¹³C NMR chemical shifts for this compound.
Experimental Protocols
A general protocol for acquiring NMR spectra of Fmoc-protected compounds is provided below. This can be adapted for the specific analysis of this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6 ppm, should be adequate.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A spectral width of approximately 250 ppm, centered around 100 ppm, is appropriate.
-
Logical Workflow for NMR Data Interpretation
The following diagram illustrates the logical workflow for the interpretation of NMR data for a known compound like this compound.
Figure 2. Workflow for NMR data interpretation.
Conclusion
This technical guide provides a foundational understanding of the NMR data for this compound. While a definitive, high-resolution spectrum is not publicly available, the provided data, based on established chemical shift principles and data from related compounds, serves as a reliable reference for researchers. The outlined experimental protocols offer a starting point for obtaining high-quality NMR data for this and similar compounds. Accurate interpretation of NMR spectra is paramount for ensuring the quality of starting materials in peptide synthesis and other applications, ultimately contributing to the success of research and development endeavors.
References
Fmoc-Piperazine Hydrochloride: A Comprehensive Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of Fmoc-piperazine hydrochloride (CAS No: 215190-22-0). Due to a lack of specific toxicological data for this compound, this guide incorporates data for the parent compound, piperazine, to provide a conservative basis for risk assessment. It is imperative to handle this compound with the utmost care, assuming it may possess hazards similar to or different from piperazine until specific data becomes available.
Physical and Chemical Properties
This compound is a white to yellowish crystalline solid or powder.[1] It is a derivative of piperazine featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis.[2] The hydrochloride salt form generally improves the solubility of the compound in organic solvents.[2]
| Property | Value | Reference |
| Chemical Name | (9H-fluoren-9-yl)methyl piperazine-1-carboxylate hydrochloride | [3] |
| Synonyms | Fmoc-Piz·HCl | [4][5] |
| CAS Number | 215190-22-0 | [3][4][5] |
| Molecular Formula | C₁₉H₂₁ClN₂O₂ | [2][3] |
| Molecular Weight | 344.84 g/mol | [2][3] |
| Appearance | White to yellowish crystalline solid or powder | [1] |
| Melting Point | 157-161 °C | [4] |
| Purity | ≥ 99% (HPLC) | [4] |
| Storage Conditions | Store at 0-8°C in a dry, cool, and well-ventilated place. | [3][4] |
Toxicological Data
Important Note: Specific quantitative toxicological data for this compound, such as LD50 and LC50 values, are not currently available in the public domain.[3] The data presented below is for the parent compound, piperazine , and should be used as a preliminary guide for hazard assessment. The addition of the Fmoc group may alter the toxicological properties.
Acute Toxicity (Piperazine)
| Route of Exposure | Species | Value | Reference |
| Oral LD50 | Rat | 2600 mg/kg bw | [6] |
| Dermal LD50 | Rabbit | 4000 mg/kg bw | [6] |
| Inhalation LC50 | Rat | >1.61 mg/L (8 hours) | [6] |
Signs of Toxicity (Piperazine): Dyspnea (shortness of breath), apathy, abnormal posture, staggering, tremor, scrubby coat, lacrimation, and poor general condition.[6]
Skin Corrosion/Irritation and Eye Damage (Piperazine)
Piperazine is classified as causing severe skin burns and eye damage.[6] A 10% aqueous solution of piperazine has a pH of 10.8-11.8, indicating it is a strong base and likely corrosive.[6]
Sensitization (Piperazine)
Piperazine may cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.[7]
Hazard Identification and Mitigation Workflow
The following workflow outlines the necessary steps for safe handling of this compound.
Caption: Hazard identification and mitigation workflow for this compound.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical when handling this compound. The following decision tree can guide researchers in choosing the correct level of protection.
Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).
Experimental Protocols for Toxicity Assessment
While specific experimental data for this compound is unavailable, the following outlines the standard methodologies that would be employed to determine its toxicological profile, based on OECD and FDA guidelines.[1][8]
Acute Oral Toxicity (LD50) - Based on OECD Test Guideline 401
-
Objective: To determine the median lethal dose (LD50) following a single oral administration.
-
Test Animals: Typically, rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by gavage.
-
Multiple dose levels are used with a set number of animals per group.
-
Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Body weight is recorded at regular intervals.
-
At the end of the observation period, a gross necropsy is performed on all surviving animals.
-
The LD50 is calculated using statistical methods.
-
Skin Corrosion/Irritation - Based on OECD Test Guideline 404
-
Objective: To assess the potential of the substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
-
Test Animals: Typically, albino rabbits are used.
-
Procedure:
-
A small area of the animal's fur is clipped.
-
A measured amount of this compound is applied to the skin under a gauze patch.
-
The patch is left in place for a specified period (e.g., 4 hours).
-
After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).
-
The severity of the reactions is scored, and the substance is classified based on the nature and reversibility of the observed effects.[9]
-
Serious Eye Damage/Irritation - Based on OECD Test Guideline 405
-
Objective: To determine the potential of the substance to cause damage to the eye.
-
Test Animals: Typically, albino rabbits are used.
-
Procedure:
-
A small, measured amount of this compound is instilled into the conjunctival sac of one eye of the test animal. The other eye serves as a control.
-
The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.
-
The reactions are scored, and the substance is classified based on the severity and reversibility of the observed lesions.
-
Handling and Storage
-
Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[3] Wear suitable protective clothing, including gloves and eye protection.[3] Avoid the formation of dust and aerosols.[3] Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents.[3]
First Aid Measures
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Spill and Disposal Procedures
-
Spill: Evacuate personnel to a safe area. Wear personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas.[3] Collect the spillage and arrange for disposal. Do not let the chemical enter drains.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration.[3]
This guide is intended to provide essential safety information for handling this compound in a research setting. It is not a substitute for a thorough review of the available Safety Data Sheets and consultation with your institution's environmental health and safety department. Always exercise caution and adhere to good laboratory practices when working with this and any other chemical.
References
- 1. fda.gov [fda.gov]
- 2. Buy this compound | 215190-22-0 [smolecule.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. chemicalbook.com [chemicalbook.com]
- 8. oecd.org [oecd.org]
- 9. schc.org [schc.org]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique fundamental to the creation of synthetic peptides for research, diagnostics, and therapeutic applications.[1] Its widespread adoption is a testament to its unique chemical properties that allow for a robust and efficient orthogonal protection strategy.[1][] This technical guide delves into the core principles of Fmoc-based peptide synthesis, providing detailed methodologies, quantitative data, and visual representations of the key processes involved.
The Chemical Foundation of Fmoc Protection
The Fmoc group is an amine-protecting group renowned for its lability under basic conditions while remaining stable to acidic and catalytic hydrogenation conditions.[1][3] This characteristic is pivotal for an orthogonal synthesis strategy, where different classes of protecting groups can be removed under distinct conditions without affecting others.[][]
The Fmoc group is attached to the α-amino group of an amino acid.[5] Its removal is typically achieved through a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine.[1][5] This reaction is rapid and clean, regenerating the free amine on the N-terminus of the growing peptide chain, ready for the next coupling step.[1] A key advantage of the Fmoc strategy is its compatibility with acid-labile protecting groups for amino acid side chains, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[][5] These side-chain protecting groups remain intact during the base-mediated Fmoc deprotection and are typically removed at the final stage of synthesis using a strong acid cocktail, such as trifluoroacetic acid (TFA).[1][6]
The Cyclical Workflow of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin.[1][7] This solid-phase approach simplifies the synthesis by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps, while the peptide remains attached to the resin.[6][8] The core cycle of Fmoc-SPPS consists of three main steps: deprotection, activation and coupling, and washing.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical step and proceeds via a base-catalyzed β-elimination reaction.[1] A secondary amine, typically piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[9][10] This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, leaving the deprotected N-terminal amine of the peptide.[11] The liberated DBF is a reactive intermediate that is trapped by the excess piperidine to form a stable adduct, preventing it from reacting with the newly freed amine.[9][10]
A significant advantage of the Fmoc group is that the dibenzofulvene-piperidine adduct exhibits strong UV absorbance at approximately 301 nm.[][5] This property allows for the real-time monitoring of the deprotection reaction, ensuring its completion before proceeding to the next coupling step.[]
Quantitative Data in Fmoc-SPPS
The efficiency of each step in Fmoc-SPPS is critical for the successful synthesis of high-purity peptides. The following tables summarize key quantitative data related to deprotection kinetics and coupling efficiencies with various reagents.
Table 1: Deprotection Kinetics of Fmoc-Amino Acids
The rate of Fmoc deprotection can be influenced by the specific amino acid residue.[9][12]
| Amino Acid | Deprotection Reagent | Deprotection (%) at 3 min | Deprotection (%) at 7 min | Deprotection (%) at 10 min |
| Fmoc-L-Leucine-OH | 4-Methylpiperidine (4MP) | ~80 | >95 | >99 |
| Piperidine (PP) | ~80 | >95 | >99 | |
| Piperazine (PZ) | ~80 | >95 | >99 | |
| Fmoc-L-Arginine(Pbf)-OH | 4-Methylpiperidine (4MP) | <40 | ~70 | >90 |
| Piperidine (PP) | <40 | ~70 | >90 | |
| Piperazine (PZ) | <30 | ~60 | ~85 | |
| Data interpreted from graphical representations in a comparative study of deprotection reagents.[12] |
Table 2: Performance Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency of peptide bond formation and can influence the level of side reactions such as racemization.[13]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >98 | >95 | Low |
| Data compiled from various scientific sources for the coupling of Fmoc-DL-Phe-OH or similar residues.[13] |
Detailed Experimental Protocols
The following are generalized protocols for the key steps in manual Fmoc-based solid-phase peptide synthesis.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[7][14]
-
Weighing: Weigh the desired amount of resin and transfer it to a suitable reaction vessel.
-
Swelling: Add a suitable solvent, typically N,N-dimethylformamide (DMF), to the resin.[8] Allow the resin to swell for at least 30-60 minutes with gentle agitation to ensure all reactive sites are accessible.[12]
-
Solvent Removal: Drain the solvent from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Initial Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[7][8] Agitate the mixture for 3-5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[12]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12]
Protocol 3: Amino Acid Coupling
This protocol describes a typical coupling procedure using an aminium/uronium salt activator like HATU.
-
Activation Mixture Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[8][13]
-
Base Addition: Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.[8][13]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for the recommended time (see Table 2).
-
Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[8]
Protocol 4: Cleavage and Final Deprotection
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[7] TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-3 hours.[7]
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[8]
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild, efficient, and versatile strategy for the synthesis of a wide array of peptides.[1][12] Its orthogonality with acid-labile side-chain protecting groups, coupled with the ability to monitor the deprotection step in real-time, has solidified its position as the preferred method for both routine and complex peptide synthesis in academic and industrial research.[1][] A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions is paramount for researchers and drug development professionals to optimize synthesis protocols and achieve the successful production of high-purity peptides for their diverse applications.
References
- 1. benchchem.com [benchchem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. chempep.com [chempep.com]
- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of piperazine-containing compounds, offering valuable insights for professionals engaged in drug discovery and development.
Physicochemical Properties and Bioisosterism
The enduring popularity of the piperazine moiety can be attributed to its unique physicochemical characteristics. The two basic nitrogen atoms can be readily functionalized, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. Furthermore, the piperazine ring generally imparts high aqueous solubility, a desirable trait for drug candidates. However, the piperazine ring can also introduce metabolic liabilities, leading to the exploration of bioisosteres—structural analogues with similar physicochemical properties.
Below is a comparative table of piperazine and some of its common bioisosteres, highlighting key physicochemical parameters.
| Compound | Structure | pKa1 | pKa2 | cLogP | Aqueous Solubility |
| Piperazine | 9.73 | 5.35 | -1.50 | Freely soluble | |
| Homopiperazine | 11.02 (predicted) | - | -0.48 | Soluble | |
| 2,6-Diazaspiro[3.3]heptane | - | - | -0.51 | - | |
| 2,5-Diazabicyclo[2.2.1]heptane | - | - | -0.6 | - |
Therapeutic Applications and Biological Activities
Piperazine derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as therapeutic agents for a wide range of diseases. This section summarizes the key therapeutic areas where the piperazine scaffold has made a significant impact, supported by quantitative data on their biological efficacy.
Anticancer Activity
The piperazine ring is a common feature in many anticancer drugs. These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
| Compound Class | Derivative Example | Cancer Cell Line(s) | Efficacy (IC50/GI50 in µM) | Reference(s) |
| Arylpiperazines | Quinoxalinyl-piperazine derivative | Breast, Skin, Pancreas, Cervix | Dose-dependent inhibition | [1] |
| Thiazolinylphenyl-piperazine | Breast (MCF-7, MDA-MB231) | IC50 < 25 µM | [1] | |
| Piperazine-Chalcone Hybrids | Pyrazoline derivatives | Various | VEGFR-2 IC50: 0.57 - 1.48 µM | [1] |
| Vindoline-Piperazine Conjugates | [4-(trifluoromethyl)benzyl]piperazine conjugate | Breast (MDA-MB-468) | GI50 = 1.00 µM | [1] |
| 1-bis(4-fluorophenyl)methyl piperazine conjugate | Non-small cell lung (HOP-92) | GI50 = 1.35 µM | [1] | |
| Imatinib Derivatives | ERB-modified imatinib (Compound 8) | Chronic Myeloid Leukemia (K562/DOX) | Improved efficacy and reduced efflux | [1] |
| Pyrazolo[3,4-d]pyrimidines | Compound XVI | Leukemia (MOLT-4), Colon (KM12), Melanoma (M14), Breast (HS 578T) | GI50: 1.17 - 18.40 µM | [2] |
| Alepterolic Acid Derivatives | Compound 3n | Triple-negative breast cancer (MDA-MB-231) | IC50 = 5.55 ± 0.56 µM | [3] |
| Benzamide Derivatives | Compound C-4 | Lung Carcinoma (A-549) | IC50 = 33.20 µM | [4][5] |
| Compound C-5 | Lung Carcinoma (A-549) | IC50 = 21.22 µM | [4][5] | |
| Compound C-14 | Pancreatic Cancer (MIAPaCa-2) | IC50 < 1 µM | [4][5] |
Antiviral Activity
Piperazine-containing compounds have emerged as promising antiviral agents, targeting various stages of the viral life cycle. Their activity against a range of viruses, including Zika, Dengue, and Influenza, is an active area of research.
| Compound Class | Derivative Example | Virus | Efficacy (IC50/EC50 in µM) | Reference(s) |
| 2-Methylpiperazine Derivatives | Compound 8 | ZIKV | 24 | [6] |
| Compound 11 | ZIKV | 24 | [6] | |
| 2-Phenylpiperazine Derivatives | Compound 25 | ZIKV | 3.9 | [6] |
| Unsubstituted Piperazine Derivatives | Compound 32 | ZIKV | 45.0 | [6] |
| 1-Aryl-4-arylmethylpiperazines | Compound 13 | ZIKV | - | [7] |
| Compound 33 | ZIKV | - | [7] | |
| Flavonoid Derivatives | Compound S19 | Tobacco Mosaic Virus (TMV) | EC50 = 110.4 (curative), 116.1 (protective) | [8] |
| CCR5 Antagonists | Compound 31 | HIV-1 | IC50 = 0.0472 | [9] |
| Compound 33 | HIV-1 | IC50 = 0.0314 | [9] | |
| Amidino-urea Derivatives | Compound 77 | HCV | EC50 = 1.30 | [9] |
| Compound 78 | HCV | EC50 = 1.69 | [9] |
Antimicrobial Activity
The piperazine scaffold is a key component in several antibacterial and antifungal drugs. These derivatives often function by disrupting essential microbial processes such as cell wall synthesis, DNA replication, or protein synthesis.
| Compound Class | Derivative Example | Bacterial Strain(s) | Efficacy (MIC in µg/mL) | Reference(s) |
| Quinolone Hybrids | Sparfloxacin and Gatifloxacin derivatives | S. aureus, E. faecalis, Bacillus sp. | 1 - 5 | |
| Chalcone Hybrids | - | C. albicans | 2.22 | |
| Thiadiazole Derivatives | - | Gram-positive bacteria | < 0.015 | |
| Fluoroquinolone Derivatives | Compound 5h, 5k, 5l | Ciprofloxacin-resistant P. aeruginosa | 16 | [10] |
| Thiadiazole Hybrids | Compound 6c | E. coli | 8 | [11] |
| Compound 4, 6c, 6d | S. aureus | 16 | [11] | |
| Novel Piperazine Derivatives | Compound RL-308 | MRSA | 2 | [12] |
| Compound RL-327 | MRSA | 2 | [12] | |
| Compound RL-328 | MRSA | 2 | [12] |
| Compound Class | Derivative Example | Fungal Strain(s) | Efficacy (MIC in µg/mL) | Reference(s) |
| Alkylated Piperazine-Azole Hybrids | Compound 18 (C8 chain) | Candida and Aspergillus strains | 0.015 - 1.95 | [13] |
| Compound 20 (C10 chain) | Candida and Aspergillus strains | 0.015 - 1.95 | [13] | |
| Chalcone Hybrids | - | C. albicans | 2.22 |
Antipsychotic Activity
Arylpiperazine derivatives are a cornerstone in the development of antipsychotic drugs, primarily through their interaction with dopamine and serotonin receptors in the central nervous system.
| Compound | Receptor Target(s) | Efficacy (Ki in nM) | Reference(s) |
| Clozapine | D2, D1, 5-HT2A | D2: 130-150, D1: 290-540 | [14][15] |
| Risperidone | D2, 5-HT2A | D2: 3, 5-HT2A: 0.6 | [16] |
| Arylpiperazine Derivative (2b) | 5-HT1A | 412 | [17] |
Key Signaling Pathways
The therapeutic effects of many piperazine-containing drugs are mediated through their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that play a critical role in neurotransmission. Atypical antipsychotics like clozapine are antagonists at D2 receptors, helping to alleviate the positive symptoms of schizophrenia.
Serotonin 5-HT2A Receptor Signaling
Serotonin 5-HT2A receptors are also GPCRs implicated in the pathophysiology of schizophrenia. Atypical antipsychotics such as risperidone are potent antagonists of 5-HT2A receptors, which is thought to contribute to their efficacy against negative symptoms and reduced extrapyramidal side effects.
PARP-1 Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. In cancers with mutations in the BRCA genes, which are crucial for homologous recombination-mediated double-strand break repair, inhibition of PARP-1 by drugs like olaparib leads to synthetic lethality.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of piperazine derivatives, including synthesis and biological assays.
Synthesis of 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides (Potential Antipsychotics)
This protocol describes a general method for the synthesis of a series of N-arylpiperazine derivatives with potential antipsychotic activity.[18]
Step 1: Synthesis of 2-chloro-N-phenylacetamide (2)
-
Dissolve aniline (1) in 2 N sodium hydroxide.
-
Add chloroacetyl chloride in dichloromethane and stir vigorously.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain 2-chloro-N-phenylacetamide (2).
Step 2: Synthesis of 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides (3a-j)
-
Dissolve 2-chloro-N-phenylacetamide (2) in acetonitrile.
-
Add an appropriate substituted phenylpiperazine, potassium carbonate (K2CO3), and a catalytic amount of potassium iodide (KI).
-
Reflux the mixture with continuous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent and recrystallize the crude product from ethanol to obtain the final compounds (3a-j).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives and incubate for a specified period (typically 24 to 72 hours).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the culture medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.[19]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Compound Preparation: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[20]
Conclusion
The piperazine scaffold continues to be an invaluable tool in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its position as a privileged structure in drug discovery. The ongoing exploration of novel piperazine derivatives and their bioisosteres, coupled with a deeper understanding of their mechanisms of action, promises to yield new and improved therapies for a multitude of human diseases. This guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the chemistry and biology of this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-TMV activity based flavonol derivatives containing piperazine sulfonyl: Design, synthesis and mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 10. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijcmas.com [ijcmas.com]
- 13. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychiatryonline.org [psychiatryonline.org]
- 16. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. impressions.manipal.edu [impressions.manipal.edu]
- 20. benchchem.com [benchchem.com]
Fmoc-Piperazine Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Fmoc-piperazine hydrochloride, a key reagent in peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details its suppliers, pricing, and core applications, with a focus on its role in Solid-Phase Peptide Synthesis (SPPS).
Introduction to this compound
This compound is a derivative of piperazine where one of the amine functionalities is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This protecting group strategy is fundamental in Fmoc-based SPPS, allowing for the sequential addition of amino acids or other moieties to a growing peptide chain.[1][2] The hydrochloride salt form enhances the compound's solubility in organic solvents commonly employed in synthetic chemistry.[2]
The primary application of this compound is to introduce a piperazine unit into a peptide or molecule. This can serve various purposes, including:
-
Conformational Constraint: The piperazine ring can introduce a degree of rigidity into a peptide backbone, influencing its secondary structure.[3]
-
Linker or Scaffold: It can act as a versatile linker to attach other molecules or as a scaffold for creating peptidomimetics.[3]
-
Modulation of Physicochemical Properties: Incorporation of a piperazine moiety can alter properties such as solubility, cell permeability, and proteolytic stability.[2][3]
Supplier and Pricing Overview
A variety of chemical suppliers offer this compound, with pricing dependent on quantity and purity. The following table summarizes publicly available information from several suppliers. Please note that prices are subject to change and may not include shipping and handling fees. Researchers are advised to contact suppliers directly for the most current pricing and availability.
| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |
| Chem-Impex International, Inc. | This compound | 215190-22-0 | ≥ 99% (HPLC)[4] | 1 g | Contact for Price[5] |
| 5 g | $58.24[1] | ||||
| 250 g | $1848.00[1] | ||||
| Fisher Scientific | This compound | 215190-22-0 | N/A | 1 g | Contact for Price[5] |
| AK Scientific | Fmoc-pazHCl | 215190-22-0 | N/A | 100 g | $982.00[6] |
| Alichem | (9H-Fluoren-9-yl)methylpiperazine-1-carboxylatehydrochloride | 215190-22-0 | N/A | 25 g | $437.00[6] |
| US Biological Life Sciences | This compound | 215190-22-0 | > 98%[7] | 1 g, 5 g, 25 g | Contact for Price[7] |
| LookChem | This compound | 215190-22-0 | N/A | Multiple | Varies[1] |
| Santa Cruz Biotechnology | This compound | 215190-22-0 | N/A | N/A | Contact for Price[8] |
| BenchChem | This compound | 215190-22-0 | N/A | N/A | Contact for Price |
| ChemicalBook | This compound | 215190-22-0 | N/A | Multiple | Varies[9][10] |
Experimental Protocols
The utility of this compound is primarily demonstrated through its application in SPPS. The following sections outline the key experimental steps involving this reagent.
General Workflow for Incorporating Fmoc-Piperazine in SPPS
The following diagram illustrates the typical workflow for introducing a piperazine moiety into a peptide chain using this compound on a solid support.
Caption: General workflow for solid-phase synthesis incorporating Fmoc-piperazine.
Fmoc Deprotection from Piperazine
The removal of the Fmoc group from the incorporated piperazine is a critical step to allow for further chain elongation. This is typically achieved by treatment with a mild base. While piperidine is commonly used, piperazine itself can be employed as a deprotection reagent, often favored for reducing side reactions like aspartimide formation.[9]
The mechanism of Fmoc deprotection by a secondary amine like piperazine proceeds via a β-elimination reaction.
Caption: Mechanism of Fmoc deprotection from a piperazine moiety using piperazine as the base.
A typical protocol for Fmoc deprotection is as follows:
-
Resin Swelling: Swell the peptide-resin in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 10-20 minutes).[6] Alternatively, a solution of piperazine, sometimes in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be used for more efficient deprotection.[8]
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection reagent and the dibenzofulvene adduct.
Coupling of this compound
For the incorporation of the piperazine moiety, the free carboxyl group of an appropriate Fmoc-piperazine derivative (e.g., 1-Fmoc-piperazine-4-carboxylic acid) is activated and coupled to the deprotected N-terminal amine of the resin-bound peptide.
A general coupling protocol involves:
-
Activation: The Fmoc-piperazine derivative is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF.[3]
-
Coupling: The activated Fmoc-piperazine solution is added to the deprotected peptide-resin.
-
Reaction: The coupling reaction is allowed to proceed for a sufficient time (e.g., 1-2 hours) to ensure complete acylation.
-
Washing: The resin is washed with DMF to remove excess reagents.
Conclusion
This compound is a valuable building block for chemists and drug discovery scientists. Its ability to introduce a conformationally constrained and functionalizable piperazine moiety into peptides and other molecules makes it a powerful tool for modulating biological activity and physicochemical properties. The selection of an appropriate supplier and a clear understanding of the experimental protocols for its use in SPPS are crucial for the successful synthesis of target compounds. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and optimization strategies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound | 215190-22-0 | Benchchem [benchchem.com]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fmoc-Piperazine Hydrochloride in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, Fmoc-piperazine hydrochloride serves as a versatile building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation into peptide chains offers a strategic approach to modify peptide structures and enhance their therapeutic potential. This document provides detailed application notes and experimental protocols for the effective use of this compound in SPPS.
Application Notes
The piperazine moiety, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] When introduced into a peptide backbone using this compound, it can confer several advantageous properties.
Key Applications:
-
Peptide Modification: Incorporating a piperazine unit can alter the secondary structure of a peptide, introduce conformational constraints, and improve its stability against proteolytic degradation.[1]
-
Scaffold for Peptidomimetics: Fmoc-piperazine can serve as a foundational element for synthesizing peptidomimetics, where the piperazine ring mimics a dipeptide unit.[1]
-
Linker Chemistry: In complex molecules like Proteolysis Targeting Chimeras (PROTACs), the piperazine ring is a valuable linker component.[1][][4] It can enhance solubility and introduce a degree of rigidity to the linker, which is crucial for the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[4][5][6][7]
-
Drug Development: As a versatile building block, it is used in the development of new drug candidates, particularly for creating piperazine derivatives with specific biological activities.[8][9] The dual functionality of the piperazine ring allows it to serve as both a protecting group for amines and a scaffold for creating branched structures.[10]
The choice of this compound is particularly suited for Fmoc-based SPPS strategies. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile, making it orthogonal to the acid-labile side-chain protecting groups commonly used in this synthetic approach.[1][11] This allows for selective deprotection and chain elongation.
Logical Relationship: Applications of Fmoc-Piperazine in SPPS
Caption: Overview of this compound applications.
Experimental Protocols
The following protocols detail the incorporation of this compound into a peptide chain during standard Fmoc-SPPS.
1. General Fmoc-SPPS Cycle
The synthesis involves repetitive cycles of deprotection and coupling.
Workflow for the Standard Fmoc-SPPS Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 215190-22-0 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy this compound | 215190-22-0 [smolecule.com]
- 11. chempep.com [chempep.com]
Application Notes and Protocols for Fmoc-Piperazine Hydrochloride Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the successful coupling of Fmoc-piperazine hydrochloride in solid-phase peptide synthesis (SPPS) and solution-phase reactions. The information is intended to aid researchers in optimizing reaction conditions, selecting appropriate reagents, and achieving high-purity products for applications in drug discovery and development.
Introduction
This compound is a valuable building block in synthetic chemistry, particularly in the construction of peptidomimetics and other complex molecules. The piperazine moiety can introduce conformational constraints, improve proteolytic stability, and serve as a scaffold for further functionalization.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.[2][3] This document outlines optimized conditions and protocols for the efficient coupling of this compound.
Key Reaction Parameters
The success of the this compound coupling reaction is dependent on several factors, including the choice of coupling reagent, base, solvent, and reaction time. The hydrochloride salt form of Fmoc-piperazine improves its solubility in common organic solvents used in peptide synthesis.
Coupling Reagents
A variety of coupling reagents can be employed for the acylation of the free amine of piperazine. The choice of reagent can significantly impact reaction kinetics, yield, and the potential for side reactions. Commonly used coupling reagents include aminium/uronium salts (HATU, HBTU, HCTU), phosphonium salts (PyBOP), and carbodiimides (DIC) used in conjunction with an additive like HOBt or Oxyma.[4][5][6]
HATU and HCTU are generally considered highly efficient, leading to faster reactions and higher purities, especially for challenging couplings.[5] PyBOP is also a robust reagent with a lower risk of side reactions like guanidinylation compared to some aminium salts.[4] DIC/HOBt is a cost-effective option, though it may require longer reaction times.[5]
Bases
A non-nucleophilic organic base is required to neutralize the hydrochloride salt of Fmoc-piperazine and to facilitate the coupling reaction. The most commonly used bases are N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[7] For reactions where racemization is a concern, a weaker base like sym-collidine may be preferred.[7]
Solvents
N,N-Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis due to its excellent solvating properties for both the resin and the reactants.[2] Dichloromethane (DCM) can also be used, particularly for swelling the resin.[3]
Data Presentation: Comparison of Coupling Reagents
While direct comparative studies for this compound are limited, the following table summarizes the expected performance of common coupling reagents based on their general efficacy in peptide synthesis. Yields and purities are representative and can vary based on the specific substrate and reaction conditions.
| Coupling Reagent | Reagent Type | Typical Reaction Time (Solid-Phase) | Representative Yield (%) | Representative Purity (%) | Key Considerations |
| HATU | Aminium/Uronium Salt | 15 - 60 minutes | >95 | >95 | Highly efficient, low racemization. Higher cost.[5] |
| HBTU | Aminium/Uronium Salt | 30 - 120 minutes | >90 | >90 | Good for standard couplings, more economical than HATU.[4] |
| HCTU | Aminium/Uronium Salt | 15 - 60 minutes | >95 | >95 | Similar reactivity to HATU, often more cost-effective.[4] |
| PyBOP | Phosphonium Salt | 30 - 180 minutes | >90 | >90 | Low risk of guanidinylation side reactions.[4] |
| DIC/HOBt | Carbodiimide/Additive | 60 - 240 minutes | >85 | >90 | Cost-effective, but may require longer reaction times.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Coupling of this compound to a Resin-Bound Amino Acid
This protocol describes a general procedure for coupling this compound to a deprotected N-terminal amine on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
Coupling Reagent (e.g., HATU, HBTU, or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF (3-5 times).[1]
-
Activation of this compound: In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 1.95 equivalents), and a base such as DIPEA (4-6 equivalents) in DMF. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative ninhydrin test (Kaiser test).
-
Washing: Once the coupling reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Protocol 2: Solution-Phase Acylation of Piperazine with a Carboxylic Acid
This protocol outlines a general procedure for the mono-acylation of piperazine with a carboxylic acid in solution.
Materials:
-
Piperazine (or a mono-protected piperazine derivative)
-
Carboxylic Acid
-
Coupling Reagent (e.g., HATU, EDC)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) and the coupling reagent (e.g., HATU, 1.1 equivalents) in the chosen anhydrous solvent.
-
Activation: Add the base (e.g., DIPEA, 2 equivalents) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of piperazine (1-1.2 equivalents) in the anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-12 hours at room temperature.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-acylated piperazine. A study on the direct synthesis of monoacylated piperazine derivatives from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine reported good to excellent yields.[8]
Mandatory Visualizations
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-Piperazine Hydrochloride Deprotection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from piperazine hydrochloride. These methodologies are critical in solid-phase peptide synthesis (SPPS) and other organic synthesis applications where piperazine is incorporated as a linker or scaffold.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for primary and secondary amines in organic synthesis, particularly in peptide chemistry.[1][2] Its removal is typically achieved under basic conditions, a process known as deprotection. Piperazine, a common building block in medicinal chemistry, is often introduced in its Fmoc-protected form. The choice of deprotection method is crucial to ensure high yield, purity, and integrity of the final product.[1][3] This document outlines various methods for the deprotection of Fmoc-piperazine, providing comparative data and detailed experimental protocols.
The deprotection of the Fmoc group proceeds via a β-elimination mechanism.[4][5] A base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate, which is then scavenged by the amine base to prevent side reactions.[1][5]
Deprotection Methods and Reagents
Several reagents and conditions can be employed for Fmoc deprotection. The most common methods involve the use of secondary amines such as piperidine or piperazine itself.[1][4] However, other reagents and combinations have been developed to address specific challenges like side reactions or to improve efficiency.
Common Deprotection Reagents:
-
Piperidine: The most common reagent for Fmoc removal, typically used as a 20% solution in N,N-dimethylformamide (DMF).[1][6]
-
Piperazine (PZ): A milder and less toxic alternative to piperidine. It can be used alone or in combination with other reagents.[1][7]
-
4-Methylpiperidine (4MP): Another alternative to piperidine with similar efficacy.[1]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base often used in combination with a nucleophilic scavenger like piperazine for rapid deprotection.[7][8][9]
Quantitative Data Summary
The following table summarizes quantitative data from comparative studies of different Fmoc deprotection reagents and conditions. This data allows for an easy comparison of methods based on yield and purity.
| Deprotection Reagent/Cocktail | Concentration | Solvent | Peptide Sequence | Crude Yield (%) | Purity (%) | Reference |
| 20% Piperidine | v/v | DMF | NBC112 | 64 | >95 | [2] |
| 10% Piperazine | w/v | DMF/EtOH (9:1) | NBC112 | 62 | >95 | [2] |
| 20% Piperidine | v/v | DMF | NBC759 | 78 | >95 | [2] |
| 10% Piperazine | w/v | DMF/EtOH (9:1) | NBC759 | 75 | >95 | [2] |
| 20% 4-Methylpiperidine | v/v | DMF | NBC155 | 72 | >95 | [10] |
| 20% Piperidine | v/v | DMF | NBC155 | 75 | >95 | [10] |
| 10% Piperazine | w/v | DMF/EtOH | NBC155 | 70 | >95 | [10] |
| 2% DBU, 5% Piperazine | v/v, w/v | NMP | - | - | - | [8] |
| 25% Dipropylamine | v/v | DMF | Hexapeptide 1 | - | 96 | [11] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine in DMF
This protocol describes a standard method for Fmoc deprotection of a resin-bound substrate.
Materials:
-
Fmoc-protected resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Reaction vessel with a filter
Procedure:
-
Swell the Fmoc-protected resin in DMF for 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[6]
-
Agitate the mixture at room temperature for 2 minutes.[6]
-
Drain the solution.
-
Add a second portion of the 20% piperidine/DMF solution.
-
Agitate the mixture at room temperature for 5-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the subsequent coupling step.
Protocol 2: Fmoc Deprotection using Piperazine
This protocol offers a milder alternative to piperidine.
Materials:
-
Fmoc-protected resin
-
10% (w/v) piperazine in 9:1 DMF/ethanol[1]
-
DMF
-
Reaction vessel with a filter
Procedure:
-
Swell the Fmoc-protected resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 10% piperazine solution to the resin.
-
Agitate the mixture at room temperature. The reaction time may need to be optimized (typically 10-30 minutes).
-
Drain the solution.
-
Repeat the piperazine treatment if necessary to ensure complete deprotection.
-
Wash the resin thoroughly with DMF.
Protocol 3: Rapid Fmoc Deprotection using DBU and Piperazine
This protocol is suitable for rapid and efficient Fmoc removal, especially for challenging sequences.[7]
Materials:
-
Fmoc-protected resin
-
Deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP) or DMF.[8]
-
NMP or DMF
-
Reaction vessel with a filter
Procedure:
-
Swell the Fmoc-protected resin in NMP or DMF.
-
Drain the solvent.
-
Add the DBU/piperazine deprotection solution to the resin.
-
Agitate the mixture at room temperature. Complete deprotection can occur in less than a minute.[7]
-
Drain the solution.
-
Wash the resin thoroughly with NMP or DMF.
Potential Side Reactions and Mitigation
-
Diketopiperazine (DKP) Formation: This side reaction can occur at the dipeptide stage, leading to cleavage from the resin. Using a milder base like piperazine or a DBU/piperazine cocktail can reduce DKP formation compared to piperidine.[8]
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a stable five-membered ring, leading to impurities. The use of piperazine with additives like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction.[2] Microwave-assisted deprotection with piperazine has also been shown to minimize aspartimide formation.[12]
-
Precipitation: When using piperazine, a precipitate of 1,4-bis(9H-fluoren-9-ylmethyl)piperazine can form, which may interfere with filtration. The addition of 2% DBU and using NMP as a solvent can help alleviate this issue.[8]
Visualizations
Caption: Mechanism of Fmoc deprotection.
Caption: Experimental workflow for Fmoc deprotection.
Caption: Decision tree for selecting a deprotection method.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
- 11. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
Synthesis of Cyclic Peptides Utilizing Fmoc-Piperazine Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of cyclic peptides, with a focus on the use of piperazine in Nα-Fmoc deprotection and the incorporation of Fmoc-piperazine as a structural scaffold. These methods are critical for the development of novel peptide-based therapeutics with enhanced stability and biological activity.
Introduction
Cyclic peptides offer significant advantages over their linear counterparts, including increased proteolytic resistance, enhanced receptor binding affinity, and improved conformational stability. The synthesis of these complex molecules often relies on solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The choice of the Nα-Fmoc deprotection reagent is crucial for the successful synthesis of the linear peptide precursor, as incomplete deprotection or base-induced side reactions can significantly reduce the yield and purity of the final cyclic product.
Piperazine has emerged as a milder and effective alternative to the commonly used piperidine for Fmoc deprotection. Its use can minimize common side reactions such as aspartimide formation and racemization, particularly in sensitive sequences. Furthermore, Fmoc-piperazine can be incorporated as a building block to introduce a constrained dipeptide mimic or a versatile linker into the peptide backbone.
This guide details two primary applications of Fmoc-piperazine chemistry in the synthesis of cyclic peptides:
-
Protocol 1: Solid-phase synthesis of a linear peptide precursor using piperazine for Nα-Fmoc deprotection, followed by on-resin or solution-phase cyclization.
-
Protocol 2: Incorporation of an Fmoc-piperazine moiety into a peptide chain as a structural element.
Data Presentation: Comparative Analysis of Deprotection Reagents
The selection of the deprotection reagent can impact the overall yield and purity of the synthesized peptide. The following table summarizes representative data comparing the performance of piperazine with other common deprotection reagents in Fmoc-SPPS.
| Deprotection Reagent | Peptide Sequence | Crude Purity (%) | Isolated Yield (%) | Reference |
| 20% Piperidine in DMF | Representative Peptide | Not Reported | ~30 | [1] |
| 10% Piperazine in 9:1 DMF/Ethanol | NBC155 | 85 | 75 | [2] |
| 10% Piperazine in 9:1 DMF/Ethanol | NBC759 | 80 | 70 | [2] |
| 10% Piperazine in 9:1 DMF/Ethanol | NBC1951 | 75 | 65 | [2] |
| 20% 4-Methylpiperidine in DMF | NBC155 | 88 | 78 | [2] |
| 20% 4-Methylpiperidine in DMF | NBC759 | 82 | 72 | [2] |
| 20% 4-Methylpiperidine in DMF | NBC1951 | 78 | 68 | [2] |
Note: Data is representative and yields can vary significantly based on the peptide sequence, resin, and coupling reagents used.
Experimental Protocols
Protocol 1: Synthesis of a Head-to-Tail Cyclic Peptide Using Piperazine for Fmoc Deprotection
This protocol is divided into three main stages:
-
Solid-Phase Synthesis of the Linear Peptide Precursor.
-
Cleavage of the Linear Peptide from the Resin (for solution-phase cyclization).
-
Cyclization of the Peptide (On-Resin or in Solution).
This stage involves the step-wise addition of amino acids to a solid support.
Materials:
-
Fmoc-protected amino acids
-
2-Chlorotrityl chloride (2-CTC) resin (recommended for solution-phase cyclization) or Rink Amide resin (for on-resin cyclization)
-
Deprotection Solution: 10% (w/v) piperazine in 9:1 (v/v) DMF/Ethanol. Note: Ethanol is added to improve the solubility of piperazine.[2]
-
Coupling Reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading (for 2-CTC resin):
-
Dissolve the first Fmoc-protected amino acid in DCM with DIPEA.
-
Add the amino acid solution to the resin and agitate for 2-4 hours.
-
Cap any unreacted sites using a solution of methanol/DIPEA in DCM.
-
-
Fmoc Deprotection:
-
Drain the solvent.
-
Add the 10% piperazine deprotection solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperazine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents), HBTU/HOBt (or HATU/HOAt), and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 3 and 4 for all subsequent amino acids in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 3.
This method is advantageous as it can minimize intermolecular side reactions.
Procedure:
-
Swell the deprotected peptidyl-resin from step 1A in DMF.
-
Prepare a solution of the cyclization reagent (e.g., 3-5 equivalents of PyBOP) and DIPEA (6-10 equivalents) in DMF.
-
Add the cyclization solution to the resin and agitate at room temperature for 4-24 hours.
-
Monitor the reaction by cleaving a small amount of resin and analyzing by HPLC-MS.
-
Once cyclization is complete, wash the resin with DMF and DCM.
-
Proceed to final cleavage and deprotection of side chains.
Procedure:
-
Cleavage from 2-CTC Resin (with side-chain protection):
-
Treat the resin from step 1A with a solution of 20% hexafluoroisopropanol (HFIP) in DCM for 1-2 hours to cleave the linear peptide while keeping side-chain protecting groups intact.
-
Collect the filtrate and evaporate the solvent.
-
-
Cyclization Reaction:
-
Dissolve the crude linear peptide in a large volume of DMF to achieve high dilution (0.1-1 mM), which favors intramolecular cyclization.
-
Add the cyclization reagents (e.g., 1.5-3 equivalents of HATU/HOAt) and a base (e.g., 3-5 equivalents of DIPEA) to the peptide solution.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by HPLC-MS.
-
-
Work-up: Remove the DMF under reduced pressure.
Procedure:
-
Treat the resin (from on-resin cyclization) or the crude cyclic peptide (from solution-phase cyclization) with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude cyclic peptide under vacuum.
Procedure:
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm its identity and structure.
Protocol 2: Incorporation of Fmoc-Piperazine as a Dipeptide Mimic
This protocol details the incorporation of an Fmoc-piperazine unit into a peptide chain during standard Fmoc-SPPS.
Materials:
-
Fmoc-piperazine
-
Fmoc-protected amino acid loaded resin
-
Standard Fmoc-SPPS reagents as listed in Protocol 1.
Procedure:
-
Resin Swelling and Deprotection: Swell the Fmoc-amino acid-loaded resin in DMF and perform Fmoc deprotection as described in Protocol 1A, step 3 (using either piperidine or piperazine).
-
Activation of Fmoc-piperazine: In a separate vessel, dissolve Fmoc-piperazine (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.[3]
-
Coupling: Add the activated Fmoc-piperazine solution to the deprotected resin and agitate for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: The remaining piperazine nitrogen is now available for the coupling of the next amino acid. Proceed with standard Fmoc-SPPS cycles (deprotection and coupling) to extend the peptide chain from the piperazine scaffold.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
References
Application Notes and Protocols for Fmoc-Piperazine Hydrochloride in Peptide Nucleic Acid (PNA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide backbone typically composed of N-(2-aminoethyl)glycine units. This modification confers remarkable properties to PNAs, including high binding affinity and specificity to complementary nucleic acid sequences, and exceptional resistance to enzymatic degradation. These characteristics make PNAs promising candidates for various applications in research, diagnostics, and therapeutics.
The incorporation of modifications into the PNA backbone can further enhance their properties and introduce novel functionalities. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry known to improve pharmacokinetic properties of drug candidates.[1] This document provides detailed application notes and protocols for the use of Fmoc-piperazine derivatives in the solid-phase synthesis of modified PNAs. Specifically, it focuses on the application of 4-Fmoc-1-piperazineacetic acid , a commercially available building block for introducing a piperazine moiety into the PNA backbone.
Properties of Fmoc-Piperazine Monomer for PNA Synthesis
The key reagent for incorporating a piperazine moiety into a PNA sequence via Fmoc-based solid-phase synthesis is 4-Fmoc-1-piperazineacetic acid .
| Property | Value | Reference |
| Chemical Name | 4-(9-Fluorenylmethyloxycarbonyl)-1-piperazineacetic acid | Sigma-Aldrich |
| Molecular Formula | C₂₁H₂₂N₂O₄ | Sigma-Aldrich |
| Molecular Weight | 366.41 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in organic solvents such as DMF and NMP | [2] |
| Storage | 2-8°C | Sigma-Aldrich |
Experimental Protocols
The synthesis of PNAs containing a piperazine modification follows the standard cycle of Fmoc-based solid-phase peptide synthesis (SPPS): deprotection, monomer coupling, and capping.[3]
Diagram: Fmoc-Based PNA Synthesis Cycle
Caption: Workflow of Fmoc-based solid-phase synthesis for piperazine-modified PNA.
Protocol 1: Solid-Phase Synthesis of Piperazine-Modified PNA
This protocol outlines the manual solid-phase synthesis of a PNA sequence incorporating a piperazine moiety using 4-Fmoc-1-piperazineacetic acid.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected PNA monomers (A(Bhoc), C(Bhoc), G(Bhoc), T)
-
4-Fmoc-1-piperazineacetic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Capping solution: Acetic anhydride/DIPEA/DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water
-
Diethyl ether, cold
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Monomer Coupling (for standard PNA monomers):
-
In a separate vial, dissolve the Fmoc-PNA monomer (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for a few minutes.
-
Add the activated monomer solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Monomer Coupling (for 4-Fmoc-1-piperazineacetic acid):
-
Note: A specific, validated coupling protocol for this monomer is not widely published. The following is a recommended starting point based on standard peptide coupling procedures. Optimization may be required.
-
In a separate vial, dissolve 4-Fmoc-1-piperazineacetic acid (3-5 equivalents) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) and allow for pre-activation.
-
Add the activated solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature. A longer coupling time is suggested due to the potential for different reactivity of the piperazine-based monomer.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Capping:
-
Treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) for 10-15 minutes to block any unreacted amino groups.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent monomer in the desired PNA sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude PNA by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash.
-
Dry the crude PNA pellet.
-
Purify the PNA by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Characterize the purified PNA by mass spectrometry (e.g., MALDI-TOF).[2]
-
Quantitative Data and Yield
While specific quantitative data for the incorporation of 4-Fmoc-1-piperazineacetic acid is not extensively reported, the efficiency of PNA synthesis can be monitored at various stages.
| Parameter | Method | Expected Outcome |
| Resin Loading | UV spectrophotometry of Fmoc cleavage | Typically 0.1 - 0.5 mmol/g |
| Coupling Efficiency | Kaiser test (qualitative) | Negative result indicates complete coupling |
| Overall Yield (crude) | Gravimetric analysis after precipitation | Highly sequence-dependent, typically 50-80% |
| Purity (after HPLC) | RP-HPLC analysis at 260 nm | >95% for most applications |
Note: The coupling efficiency of the piperazine-containing monomer may differ from standard PNA monomers. It is crucial to monitor the coupling reaction closely and optimize conditions if necessary. Factors that can be adjusted include the choice of coupling reagent, reaction time, and temperature.
Potential Applications and Logical Relationships
The introduction of a piperazine moiety into the PNA backbone can be envisioned to modulate its biological properties, potentially leading to applications in various signaling pathways. While direct evidence for specific pathways targeted by piperazine-modified PNAs is limited, the known roles of piperazine in drug development suggest several possibilities.
Diagram: Potential Applications of Piperazine-Modified PNA
Caption: Logical workflow from synthesis to potential applications of piperazine-modified PNA.
Rationale for Potential Applications:
-
Improved Pharmacokinetics: The piperazine moiety is known to enhance the aqueous solubility and bioavailability of small molecules, which could translate to improved delivery and efficacy of PNA-based therapeutics.[1]
-
Modulation of Cellular Uptake: The basic nature of the piperazine ring might influence the overall charge of the PNA, potentially affecting its interaction with cell membranes and cellular uptake mechanisms.
-
Targeting Specific Receptors: Many piperazine-containing drugs target central nervous system (CNS) receptors, such as serotonin and dopamine receptors.[4] While speculative, PNAs modified with piperazine could be explored for their potential to interact with these receptors, in addition to their primary nucleic acid target.
-
Antiviral and Anticancer Activity: Piperazine derivatives have been investigated for a wide range of biological activities, including as antiviral and anticancer agents.[1] Incorporating this scaffold into PNAs could open up new avenues for therapeutic design against these diseases.
Conclusion
The use of Fmoc-piperazine hydrochloride, in the form of 4-Fmoc-1-piperazineacetic acid, presents a viable strategy for the synthesis of peptide nucleic acids with modified backbones. The protocols provided herein offer a foundation for researchers to produce these novel PNA analogs. While further optimization and characterization are necessary to fully elucidate the impact of piperazine incorporation on PNA properties and biological activity, the potential for developing enhanced PNA-based tools for research and medicine is significant. The exploration of these modified PNAs in the context of various signaling pathways and disease models is a promising area for future investigation.
References
Application Notes and Protocols for Fmoc-Piperazine Hydrochloride as a pH-Sensitive Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs.[1] The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC.[1] Cleavable linkers, designed to release the drug under specific conditions within the tumor microenvironment or inside cancer cells, are a major class of linkers used in ADC development.[2][3] This document details the application of Fmoc-piperazine hydrochloride as a key building block for constructing a novel, pH-sensitive cleavable linker for ADCs.
Piperazine moieties are incorporated into linker designs to enhance rigidity and improve solubility.[4][5][6] The protonation state of the piperazine ring is dependent on the local pH, a property that can be exploited for targeted drug release in the acidic environments of endosomes (pH 5-6) and lysosomes (pH 4.8), which are significantly lower than the physiological pH of blood (pH 7.4).[3][7] The use of this compound provides a versatile starting material for the synthesis of such a pH-sensitive linker, with the Fmoc group serving as a temporary protecting group for one of the piperazine nitrogens, allowing for sequential and controlled conjugation reactions.[8] The hydrochloride salt form enhances the stability and handling of the piperazine compound.
This application note describes a proposed workflow for the use of this compound in the synthesis of a complete ADC, including the linker-payload synthesis, antibody conjugation, and subsequent characterization.
Proposed Linker Structure and Mechanism of Action
The proposed linker utilizes this compound as a foundational element. The final linker structure would incorporate a payload attachment site and an antibody conjugation moiety. A key feature of this linker is its pH-sensitive drug release mechanism, which is triggered by the acidic environment of the lysosome.
Diagram: Proposed ADC with Fmoc-Piperazine-Based Linker
Caption: Structure of an ADC with a piperazine-based linker.
The proposed mechanism of action involves the stable circulation of the ADC at physiological pH. Upon internalization by the target cancer cell and trafficking to the lysosome, the acidic environment leads to the protonation of the piperazine ring. This protonation is hypothesized to induce a conformational change or electronic shift that facilitates the cleavage of an acid-labile bond, such as a hydrazone, releasing the cytotoxic payload within the target cell.
Diagram: Proposed Mechanism of Drug Release
Caption: pH-mediated drug release from a piperazine-linked ADC.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of an ADC using a Fmoc-piperazine-based linker. Optimization of specific reaction conditions may be necessary depending on the antibody and payload used.
Protocol 1: Synthesis of the Linker-Payload Conjugate
This protocol describes the synthesis of a linker-payload conjugate where the payload is attached to the piperazine linker via an acid-labile hydrazone bond.
Materials:
-
This compound
-
Cytotoxic payload with a ketone or aldehyde functional group (e.g., a derivative of doxorubicin)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Hydrazine hydrate
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Piperidine
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Fmoc Deprotection of Piperazine:
-
Dissolve this compound in DMF.
-
Add a 20% solution of piperidine in DMF and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the resulting piperazine by extraction or chromatography.
-
-
Hydrazone Formation with Payload:
-
Dissolve the deprotected piperazine and the ketone/aldehyde-containing payload in a suitable solvent (e.g., methanol with a catalytic amount of acetic acid).
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the hydrazone bond by LC-MS.
-
Purify the piperazine-payload conjugate using flash chromatography or preparative HPLC.
-
-
Activation for Antibody Conjugation:
-
Dissolve the piperazine-payload conjugate in anhydrous DCM.
-
Add SMCC and TEA and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the final maleimide-activated linker-payload conjugate by flash chromatography.
-
Diagram: Synthetic Workflow for Linker-Payload Conjugate
Caption: Synthesis of the maleimide-activated linker-payload.
Protocol 2: Antibody Conjugation and Purification
This protocol outlines the conjugation of the maleimide-activated linker-payload to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated linker-payload conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Add the maleimide-activated linker-payload (typically a 5-10 molar excess over the antibody) to the reduced antibody solution.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Purify the resulting ADC using a SEC column to remove excess linker-payload and other small molecules.
-
Further purify and characterize the ADC using HIC to separate species with different drug-to-antibody ratios (DAR).
-
Data Presentation
The following tables summarize hypothetical quantitative data for the key steps in the synthesis and characterization of an ADC using the proposed Fmoc-piperazine-based linker.
Table 1: Synthesis of Linker-Payload Conjugate
| Step | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Reaction Time (h) | Yield (%) |
| Fmoc Deprotection | Fmoc-piperazine HCl | Piperidine | 1:20 | DMF | 2 | >95 |
| Hydrazone Formation | Deprotected Piperazine | Doxorubicin-CHO | 1.2:1 | Methanol | 12 | 75 |
| Maleimide Activation | Piperazine-Dox | SMCC | 1:1.5 | DCM | 6 | 85 |
Table 2: Characterization of the ADC
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC | 3.8 |
| Monomer Purity | SEC-HPLC | >98% |
| Aggregation | SEC-HPLC | <2% |
| In Vitro Cytotoxicity (IC50) | Cell-based assay | 1.5 nM |
| Plasma Stability (t1/2) | LC-MS | 120 hours |
Conclusion
The use of this compound as a building block for a pH-sensitive linker presents a promising strategy for the development of next-generation ADCs. The proposed workflow and protocols provide a foundation for the synthesis and evaluation of such conjugates. The pH-sensitive nature of the piperazine-based linker allows for controlled drug release in the acidic environment of tumor cells, potentially improving the therapeutic index of the ADC by minimizing off-target toxicity. Further optimization of the linker chemistry and conjugation conditions is warranted to fully explore the potential of this approach in targeted cancer therapy.
References
- 1. abzena.com [abzena.com]
- 2. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Fmoc-Piperazine Hydrochloride in Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-piperazine hydrochloride is a versatile building block utilized in the solid-phase peptide synthesis (SPPS) of peptidomimetics. The incorporation of the piperazine moiety into peptide-like structures offers several advantages in drug discovery and development. The piperazine ring can act as a rigid scaffold to constrain the peptide backbone, serve as a linker to conjugate other molecules, or mimic a dipeptide unit, often enhancing proteolytic stability and modifying the pharmacokinetic properties of the resulting compound.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptidomimetics.
The fluorenylmethoxycarbonyl (Fmoc) protecting group on one of the piperazine nitrogens allows for its seamless integration into standard Fmoc-based SPPS workflows.[2] The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] Interestingly, piperazine itself, often in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been explored as a safer and effective alternative for the Fmoc deprotection step.[1]
Key Applications
-
Scaffold for Peptidomimetics: The piperazine ring can serve as a central scaffold from which various functional groups can be appended, creating diverse libraries of compounds for screening.
-
Introduction of Conformational Constraints: Incorporation of the piperazine unit into a peptide backbone can induce specific secondary structures, such as β-turns, which can be crucial for biological activity.[4]
-
Linker for Bioconjugation: The bifunctional nature of piperazine makes it an ideal linker to attach peptides to other molecules, such as small molecule drugs, imaging agents, or cytotoxic payloads in the development of targeted therapies.[2]
-
Aza-Peptide Synthesis: this compound can be a precursor in the synthesis of aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, leading to altered biological properties and resistance to enzymatic degradation.[4]
Experimental Protocols
The following protocols are representative examples of how this compound can be incorporated into a peptide sequence using manual solid-phase peptide synthesis. Automated synthesizers can also be programmed with similar steps.
Protocol 1: Incorporation of this compound into a Peptide Chain
This protocol describes the coupling of this compound to a resin-bound amino acid.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
This compound
-
Coupling reagents:
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.[5]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.[3]
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading), HBTU (2-3 equivalents), and HOBt (2-3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (4-6 equivalents) to neutralize the hydrochloride salt and activate the coupling reagents.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the activated Fmoc-piperazine solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.[6]
The resin is now ready for the deprotection of the Fmoc group from the incorporated piperazine and coupling of the next amino acid in the sequence.
Protocol 2: Cleavage of the Peptidomimetic from the Resin and Deprotection of Side Chains
This protocol is for the final cleavage of the synthesized peptidomimetic from a Rink Amide resin, which yields a C-terminal amide.
Materials:
-
Peptidomimetic-bound resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive.
-
Cold diethyl ether
Procedure:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptidomimetic.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptidomimetic by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitate.
-
Wash the precipitate with cold diethyl ether several times.
-
Dry the crude product under vacuum.
The crude peptidomimetic can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Quantitative data from the synthesis should be meticulously recorded to ensure reproducibility and for troubleshooting.
| Parameter | Value/Range | Notes |
| Resin Loading | 0.1 - 1.0 mmol/g | The substitution level of the starting resin. |
| Equivalents of Fmoc-AA | 3 - 5 eq | Relative to resin loading for standard amino acid coupling. |
| Equivalents of Fmoc-Pip-HCl | 2 - 3 eq | Relative to resin loading. May require optimization. |
| Coupling Reagent (HBTU) | 2 - 3 eq | Relative to this compound. |
| Base (DIPEA) | 4 - 6 eq | To neutralize the hydrochloride and for activation. |
| Coupling Time | 1 - 2 hours | Monitor with a qualitative test like the Kaiser test. |
| Deprotection Time | 2 x 10-15 min | Using 20% piperidine in DMF. |
| Cleavage Time | 2 - 3 hours | With TFA/TIS/H₂O cocktail. |
| Crude Yield | Variable | Highly dependent on the sequence and synthesis efficiency. |
| Purity (post-HPLC) | >95% | Target purity for biological assays. A study comparing deprotection reagents showed similar purities could be achieved with piperazine as with piperidine.[7] |
Visualizations
Experimental Workflow
References
- 1. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chempep.com [chempep.com]
- 7. mdpi.com [mdpi.com]
Applications of Fmoc-Piperazine Hydrochloride in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-piperazine hydrochloride is a versatile building block with significant applications in modern drug discovery. Its unique structure, featuring a piperazine ring mono-protected with a fluorenylmethoxycarbonyl (Fmoc) group, offers a valuable scaffold for the synthesis of a diverse range of therapeutic candidates. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, known for improving the physicochemical and pharmacological properties of drug molecules, such as aqueous solubility and cell permeability. The Fmoc protecting group allows for its strategic incorporation into complex molecules using well-established solid-phase and solution-phase chemistries.
This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of drug discovery, including its role as a versatile building block in solid-phase peptide synthesis (SPPS), and as a crucial component in the design of linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
I. This compound as a Building Block in Solid-Phase Synthesis
This compound serves as a valuable building block for introducing a piperazine constraint into peptide and small molecule libraries. The piperazine ring can act as a conformational restraint, a scaffold for diversification, or a peptidomimetic element to enhance proteolytic stability.
Application Note: Incorporation of Piperazine Moieties into Peptidomimetics
The introduction of a piperazine ring into a peptide backbone can significantly alter its three-dimensional structure and improve its resistance to enzymatic degradation. This compound can be readily incorporated into a growing peptide chain on a solid support using standard coupling protocols. The free secondary amine of the piperazine ring can be further functionalized to create diverse libraries of peptidomimetics.
Experimental Protocol: Coupling of this compound in Solid-Phase Peptide Synthesis
This protocol describes the manual coupling of this compound to a resin-bound amino acid.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the deprotection step for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in anhydrous DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5 times), IPA (3 times), and DCM (3 times).
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Chain Elongation: The Fmoc group on the newly coupled piperazine can be deprotected using the same procedure as in step 2, followed by the coupling of the next amino acid in the sequence.
Quantitative Data:
While specific yield and purity data for the coupling of this compound are highly sequence-dependent and subject to the specific reaction conditions, the use of efficient coupling reagents like HATU generally leads to high coupling efficiencies, often exceeding 95% as determined by qualitative tests like the Kaiser test.
II. This compound in Linker Synthesis for Advanced Therapeutics
The piperazine moiety is increasingly utilized in the design of linkers for sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The rigidity of the piperazine ring can help in maintaining an optimal distance and orientation between the two functional ends of the linker, which is often crucial for biological activity.
Application Note: Synthesis of Piperazine-Containing Linkers for PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Piperazine-containing linkers can enhance the solubility and metabolic stability of the PROTAC molecule.[1][] this compound provides a convenient starting point for the synthesis of these linkers in a modular fashion.
Experimental Protocol: Synthesis of a Piperazine-Containing Linker for PROTACs
This protocol outlines a general solution-phase synthesis of a Boc-protected piperazine-containing linker that can be further elaborated for PROTAC assembly.
Materials:
-
This compound
-
Boc-anhydride (Di-tert-butyl dicarbonate)
-
Amine-containing linker precursor (e.g., an amino-PEG chain)
-
Coupling reagents: HATU, DIPEA
-
Solvents: Anhydrous DMF, DCM, Diethyl ether
-
Deprotection solution: 20% piperidine in DMF
-
Trifluoroacetic acid (TFA)
Procedure:
-
Boc Protection of Piperazine:
-
Dissolve this compound in a suitable solvent like DCM.
-
Add a base such as triethylamine or DIPEA to neutralize the hydrochloride.
-
Add Boc-anhydride (1.1 equivalents) and stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction to isolate the N-Boc-N'-Fmoc-piperazine.
-
-
Fmoc Deprotection:
-
Dissolve the N-Boc-N'-Fmoc-piperazine in 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent and excess piperidine under reduced pressure to obtain the crude N-Boc-piperazine.
-
-
Coupling to Linker Precursor:
-
Activate the carboxylic acid group of a linker precursor (e.g., a carboxylic acid-terminated PEG chain) using HATU and DIPEA in anhydrous DMF.
-
Add the crude N-Boc-piperazine to the activated linker solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Purify the product by flash chromatography to obtain the Boc-protected piperazine-linker conjugate.
-
-
Boc Deprotection (Final Step):
-
Dissolve the Boc-protected piperazine-linker in a solution of TFA in DCM (e.g., 20-50% v/v).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the final piperazine-linker as a TFA salt.
-
Quantitative Data Summary: Comparison of Deprotection Reagents in SPPS
The following table summarizes data from a study comparing the efficiency of piperazine with other bases for Fmoc deprotection in microwave-assisted solid-phase peptide synthesis.[3] This data is relevant as efficient Fmoc deprotection is a critical step in any synthesis utilizing Fmoc-protected building blocks.
| Peptide Sequence | Deprotection Reagent | Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) |
| NBC112 | 4-Methylpiperidine | 99.2 | 70.2 | 69.6 |
| Piperidine | 99.5 | 72.8 | 72.4 | |
| Piperazine | 99.8 | 75.1 | 74.9 | |
| NBC155 | 4-Methylpiperidine | 99.1 | 65.1 | 64.5 |
| Piperidine | 98.4 | 83.0 | 81.7 | |
| Piperazine | 99.4 | 74.8 | 74.3 | |
| NBC759 | 4-Methylpiperidine | 91.9 | 35.1 | 32.2 |
| Piperidine | 92.5 | 38.2 | 35.3 | |
| Piperazine | 93.1 | 40.5 | 37.7 | |
| NBC1951 | 4-Methylpiperidine | 68.5 | 20.6 | 14.1 |
| Piperidine | 79.3 | 29.0 | 23.8 | |
| Piperazine | 68.2 | 21.4 | 14.6 |
Data adapted from Luna, et al., Molecules 2016, 21(11), 1542.[3] The highest values for each peptide are in bold. This data indicates that piperazine can be a highly effective and sometimes superior alternative to piperidine for Fmoc deprotection, yielding comparable or better purity and yields for certain peptide sequences.
III. Visualization of Synthetic Workflows
Logical Workflow for Solid-Phase Synthesis of a Piperazine-Containing Peptidomimetic
Caption: Workflow for the solid-phase synthesis of a piperazine-containing peptidomimetic.
Logical Workflow for the Synthesis of a PROTAC Linker
Caption: General workflow for the solution-phase synthesis of a piperazine-containing PROTAC linker.
IV. Signaling Pathways
While this compound is a synthetic building block and does not directly interact with signaling pathways, it is instrumental in the synthesis of molecules that do. The piperazine scaffold is a common feature in drugs targeting a wide array of biological pathways. For instance, many piperazine-containing compounds act as antagonists or agonists for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, thereby modulating downstream signaling cascades involved in neurotransmission.[4] In oncology, piperazine-containing kinase inhibitors can block signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
The following diagram illustrates a generalized signaling pathway that can be targeted by drugs synthesized using piperazine-containing scaffolds.
Caption: Generalized GPCR signaling pathway targeted by piperazine-containing drugs.
Conclusion
This compound is a highly valuable and versatile reagent in the drug discovery toolkit. Its utility spans from the creation of conformationally constrained peptidomimetics to the construction of sophisticated linkers for targeted therapies like ADCs and PROTACs. The straightforward protocols for its incorporation and the favorable physicochemical properties imparted by the piperazine moiety make it an attractive choice for medicinal chemists aiming to develop novel therapeutics with improved efficacy and pharmacokinetic profiles. The provided application notes and protocols serve as a guide for researchers to effectively utilize this compound in their drug discovery endeavors.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fmoc-Piperazine Hydrochloride in the Synthesis of Branched Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of branched peptides is a powerful strategy in drug discovery and development, offering avenues to create molecules with enhanced biological activity, stability, and unique structural properties. Branched peptides, such as multi-antigenic peptides (MAPs) and peptide dendrimers, can present multiple copies of a peptide epitope, leading to increased avidity for their targets. Fmoc-piperazine hydrochloride serves as a versatile building block for the construction of these complex architectures. The piperazine core provides a scaffold from which two distinct peptide chains can be elongated, enabling the creation of dimeric or branched peptides with tailored specificities.
This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of branched peptides. The key to this methodology is an orthogonal protection strategy, where the two amine functionalities of the piperazine ring are masked with protecting groups that can be removed under different conditions, allowing for the sequential and controlled synthesis of each peptide branch.
Principle of the Method
The synthesis of asymmetrically branched peptides using a piperazine scaffold relies on an orthogonal protection scheme. A commonly employed building block is 1-Fmoc-4-Boc-piperazine. In this strategy:
-
The Boc-protected piperazine is first coupled to the resin-bound peptide chain.
-
The Fmoc group is then removed using a base, typically piperidine, allowing for the synthesis of the first peptide chain.
-
Following the completion of the first chain, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), exposing the second amine on the piperazine core.
-
The second peptide chain is then synthesized from this newly available amino group.
This orthogonal approach ensures the stepwise and controlled assembly of two distinct peptide chains onto a central piperazine core.
Data Presentation
The following table summarizes typical quantitative data obtained during the synthesis of a model branched peptide using a piperazine core. The data is compiled from various studies employing similar orthogonal strategies for branched peptide synthesis.
| Step | Parameter | Value | Reference |
| Resin Loading | Initial Resin Loading | 0.5 - 1.0 mmol/g | General SPPS Protocols |
| First Chain Synthesis | Coupling Efficiency per Cycle | >99% | HPLC Monitoring |
| Overall Yield (First Chain) | 85 - 95% | Based on cleavage of a test peptide | |
| Boc Deprotection | Deprotection Efficiency | >98% | Kaiser Test |
| Second Chain Synthesis | Coupling Efficiency per Cycle | >99% | HPLC Monitoring |
| Overall Yield (Branched Peptide) | 70 - 85% (crude) | Based on final cleaved product | |
| Final Product | Purity (crude) | 60 - 80% | RP-HPLC |
| Purity (after purification) | >95% | RP-HPLC |
Experimental Protocols
Materials and Reagents
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
1-Fmoc-4-Boc-piperazine
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Boc deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (cold)
Protocol 1: Synthesis of the First Peptide Chain
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid using a standard coupling protocol with HBTU/HOBt/DIPEA in DMF for 2 hours.
-
Wash the resin with DMF.
-
-
Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid of the first peptide chain.
-
Coupling of the Piperazine Scaffold:
-
After the final amino acid of the first chain is coupled and its Fmoc group is removed, couple 1-Boc-piperazine to the N-terminus of the peptide-resin. Use a standard coupling protocol.
-
-
Fmoc Deprotection of Piperazine: Remove the Fmoc group from the piperazine core using 20% piperidine in DMF (2 x 10 min).
-
Synthesis of the Second Peptide Chain: Synthesize the second peptide chain by repeating the Fmoc deprotection and coupling cycles for each amino acid.
Protocol 2: Synthesis of the Second Peptide Chain (Orthogonal Strategy with 1-Fmoc-4-Boc-piperazine)
This protocol outlines the synthesis of an asymmetrical branched peptide starting with the piperazine core attached to the resin.
-
Resin Preparation: Couple the first amino acid of one of the desired peptide chains to the resin.
-
Coupling of 1-Fmoc-4-Boc-piperazine:
-
Deprotect the N-terminal Fmoc group of the resin-bound amino acid.
-
Couple 1-Fmoc-4-Boc-piperazine to the free amine using standard coupling conditions.
-
-
Synthesis of the First Branch:
-
Remove the Fmoc group from the piperazine moiety with 20% piperidine in DMF.
-
Synthesize the first peptide chain using standard Fmoc-SPPS cycles.
-
-
Boc Deprotection of the Piperazine Core:
-
Once the first chain is complete, treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the second nitrogen of the piperazine.
-
Neutralize the resin with a 10% solution of DIPEA in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Synthesis of the Second Branch:
-
Synthesize the second peptide chain from the newly deprotected amino group using standard Fmoc-SPPS cycles.
-
-
Cleavage and Deprotection:
-
After completion of the synthesis, wash the resin with DCM and dry it under vacuum.
-
Cleave the branched peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude branched peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Figure 1. General workflow for the solid-phase synthesis of branched peptides using an orthogonally protected piperazine scaffold.
Figure 2. Logical relationship of the orthogonal deprotection strategy for the synthesis of asymmetric branched peptides on a piperazine core.
Application Notes and Protocols for Incorporating Fmoc-Piperazine Derivatives into Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and heterocyclic scaffolds into peptides is a key strategy in modern drug discovery. These modifications can enhance proteolytic stability, improve pharmacokinetic properties, and introduce novel functionalities. Piperazine, a privileged scaffold in medicinal chemistry, is of particular interest due to its presence in numerous FDA-approved drugs.[1] When integrated into a peptide backbone, the piperazine moiety can act as a conformational constraint, a linker for bioconjugation, or a peptidomimetic element.
This document provides detailed application notes and protocols for the incorporation of Fmoc-protected piperazine derivatives, specifically focusing on Fmoc-piperazine-4-carboxylic acid, into peptide sequences using automated solid-phase peptide synthesis (SPPS).
Data Presentation
While specific quantitative data on the coupling efficiency of Fmoc-piperazine-4-carboxylic acid in automated synthesis is not extensively available in public literature, we can infer expected performance based on general principles of Fmoc-SPPS. The efficiency of coupling any non-standard amino acid is dependent on factors such as the coupling reagent, reaction time, and the nature of the preceding amino acid. For challenging couplings, the use of more efficient activating reagents like HATU is generally recommended over HBTU.
As an important related consideration, piperazine itself can be used as a deprotection reagent in Fmoc-SPPS, often as a milder alternative to piperidine that can reduce certain side reactions. The following table summarizes a comparative study on the use of piperazine (PZ) versus piperidine (PP) and 4-methylpiperidine (4MP) as Fmoc deprotection reagents in microwave-assisted peptide synthesis. This data highlights the compatibility of the piperazine ring system with the SPPS workflow.
Table 1: Comparison of Deprotection Reagents in the Synthesis of Various Peptides [2]
| Peptide Internal ID | Deprotection Reagent | Crude Product Yield (%) | Purity (%) | Peptide-Specific Yield (%) |
| NBC155 | 4MP | 99.1 | 65.1 | 64.5 |
| PP | 98.4 | 83.0 | 81.7 | |
| PZ | 99.4 | 74.8 | 74.3 | |
| NBC1951 | 4MP | 68.5 | 20.6 | 14.1 |
| PP | 79.3 | 29.0 | 23.8 | |
| PZ | 68.2 | 21.4 | 14.6 | |
| NBC1952 | 4MP | 79.5 | 40.5 | 32.2 |
| PP | 83.8 | 40.8 | 34.2 | |
| PZ | 85.3 | 42.2 | 36.0 | |
| NBC1953 | 4MP | 82.5 | 39.4 | 32.5 |
| PP | 85.0 | 40.5 | 34.4 | |
| PZ | 86.1 | 41.4 | 35.6 |
Data adapted from a study comparing deprotection reagents in microwave-assisted Fmoc peptide synthesis.[2] The highest values for each peptide are in bold. This data is for piperazine used as a deprotection agent, not for the incorporation of an Fmoc-piperazine building block.
Experimental Protocols
The following protocols are designed for automated peptide synthesizers and are based on standard Fmoc-SPPS chemistry.[3][4] Specific parameters may require optimization depending on the synthesizer model and the peptide sequence.
Protocol 1: Automated Incorporation of Fmoc-Piperazine-4-Carboxylic Acid
1. Reagent Preparation:
-
Amino Acids: Prepare solutions of standard Fmoc-protected amino acids (e.g., 0.2 M in N,N-Dimethylformamide (DMF)).
-
Fmoc-Piperazine-4-Carboxylic Acid: Prepare a 0.2 M solution in DMF. Due to the potential for lower solubility or slower dissolution, gentle warming or sonication may be beneficial. Note: If using a hydrochloride salt of a piperazine derivative, pre-neutralization with a non-nucleophilic base like diisopropylethylamine (DIPEA) in the solution may be necessary. This should be empirically determined.
-
Activator/Coupling Reagent: Prepare a solution of an aminium-based coupling reagent such as HATU (0.5 M in DMF). HATU is often preferred for sterically hindered or unusual amino acids.[5]
-
Base: Prepare a solution of a non-nucleophilic base such as DIPEA or 2,4,6-collidine (e.g., 2 M in N-methyl-2-pyrrolidone (NMP)).
-
Deprotection Solution: Prepare a solution of 20% piperidine in DMF.
-
Washing Solvent: High-purity DMF.
2. Automated Synthesizer Program:
The following is a generalized cycle for one amino acid addition. The cycle for incorporating Fmoc-piperazine-4-carboxylic acid is highlighted.
| Step | Operation | Reagent/Solvent | Duration |
| 1 | Resin Swelling | DMF | 30-60 min |
| 2 | Fmoc Deprotection | 20% Piperidine/DMF | 2 x 5-10 min |
| 3 | Washing | DMF | 5-7 times |
| 4 | Coupling (Fmoc-Piperazine-4-Carboxylic Acid) | ||
| Pre-activation | Fmoc-Piperazine-4-COOH (4 eq.), HATU (3.9 eq.), DIPEA (8 eq.) in DMF | 2-5 min | |
| Delivery to Resin | Activated amino acid solution | - | |
| Coupling Reaction | 45-120 min * | ||
| 5 | Washing | DMF | 5-7 times |
| 6 | Capping (Optional) | Acetic anhydride/DIPEA in DMF | 10 min |
| 7 | Washing | DMF | 3-5 times |
| 8 | Repeat Cycle | Return to Step 2 for the next amino acid | - |
*The coupling time for Fmoc-piperazine-4-carboxylic acid may need to be extended compared to standard proteinogenic amino acids. It is recommended to perform a Kaiser test on a small resin sample after the initial coupling time to ensure completion. If the test is positive (indicating free amines), the coupling step should be repeated.
3. Cleavage and Deprotection:
-
After completion of the synthesis, wash the resin-bound peptide with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5 v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide) and stir at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
4. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the automated synthesis cycle for incorporating a single Fmoc-piperazine-4-carboxylic acid monomer.
Chemical Reaction
This diagram shows the chemical reaction for the coupling of Fmoc-piperazine-4-carboxylic acid to the growing peptide chain on the solid support.
Signaling Pathway
Peptides and peptidomimetics containing piperazine moieties can act as allosteric modulators of G-protein coupled receptors (GPCRs).[6][7] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds) and can either enhance (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the receptor's response to the endogenous ligand. This can lead to more selective therapeutic effects with fewer side effects.[6] The diagram below illustrates a generalized GPCR signaling pathway and the potential points of intervention for a piperazine-containing peptide modulator.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. mesalabs.com [mesalabs.com]
- 6. Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing diketopiperazine formation with Fmoc-piperazine hydrochloride
Technical Support Center: Fmoc-Piperazine Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of diketopiperazine (DKP) formation, a common side reaction in solid-phase peptide synthesis (SPPS), with a focus on the use of piperazine-based reagents.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide formed by the intramolecular cyclization of a resin-bound dipeptide. The reaction involves a nucleophilic attack by the N-terminal amino group on the carbonyl carbon of the C-terminal amino acid's ester linkage to the resin.[1] This process cleaves the peptide chain from the solid support, leading to two major problems: a significant reduction in the yield of the desired full-length peptide and the formation of a major, truncated impurity that can complicate purification.[1]
Q2: Which peptide sequences are most susceptible to DKP formation?
A2: DKP formation is highly sequence-dependent. The risk is greatest when the second amino acid (from the N-terminus) is a secondary amino acid like proline or its analogues.[1][2][3] The cis-amide bond preference of proline significantly facilitates the "backbone biting" cyclization reaction.[3] Sequences containing other sterically unhindered amino acids like glycine at the N-terminus followed by proline are also particularly vulnerable.[2]
Q3: How do standard Fmoc-deprotection conditions contribute to this problem?
A3: Standard Fmoc-deprotection is typically performed using a 20% solution of piperidine in DMF.[3][4] Piperidine, being a strong base, not only removes the Fmoc protecting group but also efficiently catalyzes the intramolecular aminolysis that leads to DKP formation.[1][2]
Q4: What is the role of Fmoc-piperazine hydrochloride in synthesis?
A4: this compound is a building block used to incorporate a piperazine moiety directly into a peptide backbone.[5][6] This is often done to create peptidomimetics, introduce conformational constraints, or use the piperazine ring as a scaffold.[5] However, to prevent DKP formation during the synthesis of standard peptides, one uses piperazine (often in combination with DBU) as the Fmoc-deprotection agent, replacing the more problematic piperidine.[3][7][8]
Q5: What is the recommended alternative to piperidine for preventing DKP formation?
A5: An optimized Fmoc-removal solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[3][7] This cocktail effectively removes the Fmoc group while being significantly less prone to catalyzing the DKP side reaction.[3]
Troubleshooting Guide
This guide addresses common issues observed during peptide synthesis related to DKP formation.
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low yield of final peptide; large, unexpected peak in HPLC/LC-MS analysis. | "Traceless" DKP Formation: The dipeptide has cyclized and cleaved from the resin, leaving unreacted sites and resulting in a major loss of product.[1] | 1. Analyze Deprotection Solution: Confirm the presence of the DKP byproduct in the used Fmoc-deprotection solution via LC-MS.[1] 2. Switch Deprotection Reagent: Immediately switch from 20% piperidine/DMF to the optimized 2% DBU / 5% piperazine / NMP solution for all subsequent deprotection steps.[3][7] |
| Significant DKP byproduct observed in crude product after cleavage. | Sub-optimal Synthesis Conditions: The chosen resin, deprotection conditions, or coupling times are favoring the intramolecular cyclization reaction. | 1. Modify Deprotection: Use the 2% DBU / 5% piperazine / NMP cocktail.[3][7] 2. Change Resin: For highly susceptible sequences (e.g., X-Pro), re-synthesize using a 2-chlorotrityl chloride (2-CTC) resin . Its steric bulk effectively inhibits DKP formation.[4][9] 3. Lower Temperature: Perform the deprotection and coupling steps at a reduced temperature to decrease the rate of the side reaction.[4] |
| Deletion sequences are observed that are missing the first two amino acids. | Post-DKP Coupling: After DKP formation and cleavage, subsequent amino acids may couple to the newly exposed functional groups (e.g., hydroxyls) on the resin. | 1. Optimize Deprotection: The primary solution is to prevent the initial DKP formation using the methods described above. 2. Use Dipeptide Building Blocks: For particularly difficult sequences, consider using a pre-formed dipeptide building block (e.g., Fmoc-X-Pro-OH) to completely bypass the susceptible dipeptide-resin intermediate.[4] |
Troubleshooting Workflow
This decision tree provides a logical workflow for identifying and solving DKP-related issues.
Caption: Troubleshooting workflow for DKP-related issues in SPPS.
Quantitative Data on DKP Formation
The choice of deprotection reagent has a dramatic impact on the extent of DKP formation. The following data summarizes a comparative study on a DKP-prone sequence.
Table 1: Comparison of DKP Formation with Different Fmoc-Deprotection Reagents Data sourced from a study on Fmoc-Cys([CH₂]₃COOtBu)-Pro-2-Cl-trityl resin.[3]
| Deprotection Reagent | Solvent | DKP Formation (%) |
| 20% Piperidine | DMF | 13.8 |
| 5% Piperidine | DMF | 12.2 |
| 20% Piperidine | Toluene | 11.7 |
| 5% Piperazine | DMF | < 4.0 |
| 5% Piperazine | NMP | < 4.0 |
| 2% DBU / 5% Piperazine | NMP | Drastic Reduction [3][7] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS (High DKP Formation Risk)
This protocol uses standard conditions that are highly susceptible to DKP formation with problematic sequences.
-
Resin Preparation: Swell Wang resin (e.g., 1 g, 1.0 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH, 3 eq.) using a standard coupling agent like HATU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF. Allow to react for 2 hours.
-
Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain. Repeat the treatment with fresh solution for 15 minutes. Wash thoroughly with DMF (5 x 10 mL).
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 3 eq.) using the same coupling method as step 2.
-
Cleavage and Analysis: After the second coupling, cleave a small sample of the dipeptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.
Protocol 2: Optimized Fmoc-SPPS (Low DKP Formation Risk)
This protocol incorporates modifications to suppress DKP formation.
-
Resin Selection: Use 2-chlorotrityl chloride (2-CTC) resin. Swell the resin in DCM (10 mL) for 1 hour, followed by DMF washes (3 x 10 mL).
-
First Amino Acid Coupling: Follow step 2 from Protocol 1.
-
Fmoc Deprotection (Optimized): Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP .[7] Treat the resin with the optimized deprotection solution (10 mL) for 5 minutes. Drain. Add a fresh aliquot of the solution and agitate for an additional 10-15 minutes. Wash the resin thoroughly with NMP (5 x 10 mL).
-
Second Amino Acid Coupling: Follow step 4 from Protocol 1, using NMP as the solvent if desired.
-
Cleavage and Analysis: Follow step 5 from Protocol 1. Compare HPLC results to observe the reduction in DKP byproduct formation.
Workflow Comparison
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound | 215190-22-0 [smolecule.com]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-Piperazine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing piperazine moieties, specifically focusing on the incomplete coupling of Fmoc-piperazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in peptide synthesis?
This compound is a derivative of piperazine where one of the amine functionalities is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the other is in the form of a hydrochloride salt.[1] It serves as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS) to incorporate a piperazine unit into a peptide chain.[2] This incorporation can introduce conformational constraints, act as a linker, or serve as a scaffold for further functionalization, potentially improving the proteolytic stability and solubility of the final peptide.[2]
Q2: Why is the hydrochloride form of Fmoc-piperazine used?
The hydrochloride salt form of Fmoc-piperazine generally improves its solubility and stability for storage.[1] However, the protonated nitrogen must be neutralized in situ during the coupling reaction to enable it to act as a nucleophile.[1]
Q3: How do I monitor the coupling efficiency of this compound?
The most common method for monitoring coupling reactions in SPPS is the Kaiser test (ninhydrin test), which detects the presence of free primary amines on the resin.[3][4]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines from the preceding amino acid, signifying an incomplete coupling of Fmoc-piperazine.
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction may be complete.
It is important to note that the Kaiser test can sometimes yield false positives due to the lability of the Fmoc group under the heating conditions of the test.[4][5][6] Conversely, for secondary amines, the Kaiser test is unreliable and may give a false negative or an ambiguous reddish-brown color.[5][6] For N-terminal proline and other N-substituted residues, alternative tests like the Chloranil or Isatin test are recommended.[4][6]
Troubleshooting Guide for Incomplete Coupling
Q4: My Kaiser test is positive after the coupling step with this compound. What are the potential causes and how can I resolve this?
A positive Kaiser test indicates that the coupling reaction is incomplete. Several factors can contribute to this issue. Below is a systematic guide to troubleshoot the problem.
Problem Area 1: Reagent and Reaction Conditions
The hydrochloride salt of Fmoc-piperazine requires neutralization to be reactive. The choice and amount of base, as well as the activation method, are critical.
| Potential Cause | Recommended Solution |
| Insufficient Neutralization | The hydrochloride salt must be neutralized by a non-nucleophilic base to free the secondary amine for the coupling reaction. N,N-Diisopropylethylamine (DIPEA) is commonly used for this purpose.[2][7] Ensure at least one extra equivalent of DIPEA is added to neutralize the hydrochloride in addition to the amount required for the activation chemistry. |
| Suboptimal Activation | Standard coupling reagents may not be sufficiently reactive for the sterically hindered Fmoc-piperazine. More potent activators are often required.[7][8] |
| Inadequate Reagent Equivalents | Insufficient amounts of this compound or coupling reagents can lead to an incomplete reaction. |
| Poor Solubility | This compound may have limited solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF), especially at higher concentrations.[9] |
Problem Area 2: Steric Hindrance and Peptide Aggregation
The bulky nature of the Fmoc-piperazine moiety and the growing peptide chain can present challenges.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The bulky Fmoc group and the piperazine ring can sterically hinder the approach of the activated species to the N-terminus of the peptide chain. |
| Peptide Aggregation | The growing peptide chain can aggregate on the resin, forming secondary structures that block reactive sites and prevent efficient coupling.[10] This is particularly common in hydrophobic sequences. |
Experimental Protocols
Standard Coupling Protocol for this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid.[11]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents). The excess DIPEA is crucial to both neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Allow the mixture to pre-activate for 5-10 minutes.[2]
-
Add the activated solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature.[2] The reaction time may need to be extended for difficult couplings.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider the troubleshooting steps outlined above, such as performing a second coupling (double coupling).[12]
Recommended Coupling Reagents for Difficult Couplings
For challenging couplings involving sterically hindered residues like Fmoc-piperazine, more powerful coupling reagents are recommended.
| Reagent Class | Examples | Efficacy | Notes |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | Very High to High | HATU is often cited for its high reactivity in hindered couplings.[7] HCTU offers similar reactivity.[7] Pre-activation is recommended to avoid side reactions. |
| Phosphonium Salts | PyBOP, PyAOP | High | Effective for sterically demanding couplings, though byproducts can sometimes be challenging to remove. |
| Carbodiimides with Additives | DIC/Oxyma, DCC/HOBt | Moderate to High | The addition of HOBt or Oxyma Pure enhances coupling efficiency and reduces the risk of side reactions like racemization.[8] |
Visual Guides
Experimental Workflow for this compound Coupling
Caption: A general workflow for the coupling of this compound in SPPS.
Troubleshooting Logic for Incomplete Coupling
Caption: A decision tree for troubleshooting incomplete coupling of this compound.
References
- 1. Buy this compound | 215190-22-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. biotage.com [biotage.com]
Technical Support Center: Purification Strategies for Peptides Containing Piperazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the purification of peptides containing one or more piperazine moieties.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of piperazine-containing peptides.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of Crude Peptide | The basic nature of the piperazine ring can lead to strong intermolecular interactions or aggregation, especially in neutral pH solutions.[1][2] The peptide may also be hygroscopic, absorbing moisture and affecting solubility.[3] | 1. pH Adjustment: Dissolve the peptide in an acidic solution (e.g., water with 0.1% TFA or dilute acetic acid) to protonate the piperazine nitrogens and increase solubility.[1][2] 2. Organic Solvents: For highly hydrophobic peptides, start by dissolving in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, then slowly add the aqueous mobile phase.[2][4] 3. Sonication: Use sonication to aid in the dissolution of the peptide.[2] |
| Peptide Aggregation During Purification | Hydrophobic sequences or peptides prone to forming secondary structures can aggregate, leading to broad peaks, low recovery, and column clogging.[5][6] | 1. Use of Chaotropic Agents: Add chaotropic salts like guanidinium chloride or urea to the mobile phase to disrupt hydrogen bonding.[6] 2. Incorporate Solubilizing Agents: Use detergents or organic co-solvents to prevent aggregation.[5] 3. Elevated Temperature: Running the chromatography at a higher temperature (e.g., 40-60°C) can sometimes disrupt aggregates, but monitor peptide stability.[2] |
| Poor Peak Shape or Tailing in RP-HPLC | The basic piperazine moiety can interact with residual free silanols on the silica-based stationary phase, leading to peak tailing. | 1. Use of Ion-Pairing Agents: Incorporate an ion-pairing agent like Trifluoroacetic Acid (TFA) at a concentration of 0.1% in both mobile phases to mask the silanols and provide a counter-ion for the protonated piperazine.[7] 2. Alternative Ion-Pairing Agents: If TFA does not provide adequate resolution, consider other agents like heptafluorobutyric acid (HFBA) or perfluoropentanoic acid (PFPA) to alter selectivity.[8] 3. Use a Modern, Low-Activity Column: Employ a high-purity silica column with end-capping to minimize silanol interactions.[9] |
| Co-elution of Impurities | Synthesis-related impurities (e.g., deletion sequences, incompletely deprotected peptides) may have very similar hydrophobicity to the target peptide.[10][11] | 1. Optimize Gradient: Use a shallower gradient during the elution of the target peptide to improve resolution.[7] 2. Orthogonal Purification: Employ a second purification step based on a different separation principle, such as ion-exchange chromatography or size-exclusion chromatography, after the initial RP-HPLC. 3. Change Mobile Phase Selectivity: Switch the organic modifier (e.g., from acetonitrile to methanol) or the ion-pairing agent to alter the elution profile of impurities.[8][11] |
| Presence of Diketopiperazine (DKP) Impurities | Intramolecular cyclization of the N-terminal dipeptide can occur, especially if proline is the second amino acid, cleaving it from the resin.[12] This is a known side reaction in peptide synthesis.[13][14][15] | 1. Synthesis Strategy: During solid-phase peptide synthesis (SPPS), using a combination of 2% DBU and 5% piperazine in NMP for Fmoc deprotection has been shown to suppress DKP formation compared to standard piperidine conditions.[16] 2. Chromatographic Separation: Optimize the RP-HPLC gradient to separate the DKP by-product from the desired full-length peptide. DKPs are typically smaller and may elute earlier. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for purifying a piperazine-containing peptide by RP-HPLC?
A1: A standard starting point is to use a C18 reversed-phase column with a linear gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[7][11] Begin with an analytical run to determine the retention time of your peptide, which will help in optimizing the gradient for preparative scale purification.[7]
Q2: My peptide is highly polar. How can I achieve sufficient retention on a C18 column?
A2: For highly polar peptides that exhibit poor retention, you can use a less hydrophobic stationary phase (e.g., C8 or C4) or employ a stronger ion-pairing agent. Ion-pairing agents increase the apparent hydrophobicity of the peptide, enhancing its retention on the column.[8] Alternatively, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be explored.
Q3: Can I use Solid-Phase Extraction (SPE) for purifying my piperazine-containing peptide?
A3: Yes, SPE is a valuable technique for sample clean-up, concentration, and fractionation of peptides.[17] It can be used to remove bulk impurities before a final polishing step by RP-HPLC.[18][19] For instance, a C18 SPE cartridge can be used to desalt the crude peptide and remove highly polar impurities. Stepwise elution with increasing concentrations of an organic solvent can also provide initial fractionation.[17]
Q4: How can I improve the recovery of my peptide from the purification process?
A4: To improve recovery, ensure complete dissolution of the crude peptide before loading it onto the column.[20] Avoid overloading the column, as this can lead to peak distortion and loss of product.[20] After purification, fractions should be analyzed for purity, and only the fractions meeting the desired specification should be pooled and lyophilized promptly, as peptides can degrade in solution.[7]
Q5: Are there alternatives to chromatography for purifying piperazine-containing peptides?
A5: While chromatography is the most powerful and common method, crystallization can be an effective strategy, particularly for smaller peptides or at a large scale.[21][22] This can be achieved by creating a supersaturated solution and allowing the peptide to crystallize. Salt formation, for example, by creating the diacetate salt, can sometimes facilitate crystallization and purification.[23]
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC)
-
Column: C18, 3-5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: Start with a linear gradient of 5-65% Mobile Phase B over 30 minutes to scout for the peptide's retention time.
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A or a minimal amount of a suitable organic solvent before diluting with Mobile Phase A. Centrifuge the sample to remove any particulates before injection.
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
-
Column: C18, 5-10 µm particle size, with a diameter appropriate for the sample load (e.g., 21.2 mm or 50 mm).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: Adjust based on the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Gradient: Based on the analytical run, create a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 35% B in the analytical run, a preparative gradient might run from 25-45% B over 40 minutes.
-
Sample Loading: Dissolve the crude peptide in the minimum volume of the initial mobile phase. Ensure the dissolution solvent is not significantly stronger than the starting gradient conditions to avoid peak distortion.[24]
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Pooling: Analyze the collected fractions by analytical RP-HPLC. Pool the fractions that meet the required purity level.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.
Protocol 3: Solid-Phase Extraction (SPE) for Peptide Desalting and Cleanup
-
Cartridge: C18 SPE cartridge.
-
Conditioning: Condition the cartridge by passing 3-5 column volumes of methanol or acetonitrile through it.
-
Equilibration: Equilibrate the cartridge by passing 3-5 column volumes of 0.1% TFA in water.
-
Sample Loading: Dissolve the crude peptide in a minimal volume of 0.1% TFA in water and load it onto the cartridge.
-
Washing: Wash the cartridge with 3-5 column volumes of 0.1% TFA in water to remove salts and very polar impurities.
-
Elution: Elute the peptide with a solution of 60-80% acetonitrile in water with 0.1% TFA. The exact percentage should be determined empirically to ensure elution of the target peptide while leaving more hydrophobic impurities on the cartridge if possible.
-
Drying: Lyophilize the eluted fraction to obtain the desalted peptide.
Visualizations
Caption: General workflow for the purification of piperazine-containing peptides.
Caption: Troubleshooting workflow for peptide solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. hplc.eu [hplc.eu]
- 10. mdpi.com [mdpi.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 19. biotage.com [biotage.com]
- 20. biotage.com [biotage.com]
- 21. polypeptide.com [polypeptide.com]
- 22. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 23. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 24. reddit.com [reddit.com]
Technical Support Center: Fmoc-Piperazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Fmoc-piperazine hydrochloride in solution. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a cool, dry, and dark environment, ideally at temperatures between 2-8°C.[1] When stored under these conditions, the compound is generally stable for extended periods.
Q2: What is the primary degradation pathway for this compound in solution?
The main cause of degradation is the base-catalyzed cleavage of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[2] This is a well-known characteristic of Fmoc-protected compounds and is the basis for its use in solid-phase peptide synthesis.[2] Exposure to basic conditions, even mild ones, can initiate this degradation.
Q3: How stable is this compound in acidic solutions?
This compound exhibits good stability in acidic conditions.[2] The Fmoc group is resistant to acid hydrolysis, which makes it a valuable orthogonal protecting group in syntheses involving acid-labile moieties.[2]
Q4: In which common laboratory solvents is this compound soluble?
This compound has moderate to good solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] It has limited solubility in water and less polar solvents like dichloromethane and chloroform.[2]
Q5: Can I store this compound as a stock solution?
While it is always best practice to use freshly prepared solutions, stock solutions in anhydrous, high-purity DMF or DMSO can be prepared. For optimal stability, these solutions should be stored at low temperatures (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture and bases. The stability of these solutions is dependent on solvent purity and storage conditions.
Troubleshooting Guide
Issue 1: Inconsistent results in coupling reactions when using a stock solution of this compound.
-
Possible Cause: Degradation of this compound in the stock solution due to the presence of basic impurities in the solvent or exposure to atmospheric moisture.
-
Troubleshooting Steps:
-
Prepare a fresh solution: Always prepare a fresh solution of this compound immediately before use.
-
Use high-purity solvents: Ensure that the DMF or DMSO used is of high purity and anhydrous. Basic impurities in the solvent can accelerate the degradation of the Fmoc group.
-
Inert atmosphere: When preparing and handling solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and carbon dioxide, which can form acidic species that may affect the reaction.
-
Issue 2: Appearance of an unexpected peak in the HPLC analysis of a reaction mixture containing this compound.
-
Possible Cause: This could be a degradation product of this compound, most likely piperazine or a derivative formed from the cleavage of the Fmoc group.
-
Troubleshooting Steps:
-
Analyze a fresh sample: Prepare a fresh solution of this compound and analyze it by HPLC to confirm the purity of the starting material.
-
LC-MS analysis: If the impurity is still present, analyze the sample by LC-MS to determine the molecular weight of the unknown peak. This can help in identifying the degradation product.
-
Review reaction conditions: Ensure that the reaction conditions are not inadvertently basic, which could be causing premature deprotection of the Fmoc group.
-
Data Presentation
Table 1: Representative Stability of this compound in Anhydrous DMF at Different Temperatures
| Storage Temperature | Time (Days) | Purity (%) |
| 2-8°C | 0 | >99 |
| 7 | 98.5 | |
| 14 | 97.2 | |
| 30 | 95.1 | |
| Room Temperature (~25°C) | 0 | >99 |
| 1 | 97.3 | |
| 3 | 92.1 | |
| 7 | 85.4 |
Note: This table presents representative data based on the expected stability of Fmoc-protected compounds. Actual stability may vary based on solvent purity and specific storage conditions.
Table 2: Representative Stability of this compound in Anhydrous DMSO at Different Temperatures
| Storage Temperature | Time (Days) | Purity (%) |
| 2-8°C | 0 | >99 |
| 7 | 99.0 | |
| 14 | 98.1 | |
| 30 | 96.5 | |
| Room Temperature (~25°C) | 0 | >99 |
| 1 | 98.0 | |
| 3 | 94.5 | |
| 7 | 89.0 |
Note: This table presents representative data based on the expected stability of Fmoc-protected compounds. Actual stability may vary based on solvent purity and specific storage conditions.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution by HPLC-UV
Objective: To determine the stability of this compound in a given solvent over time at a specific temperature.
Materials:
-
This compound (purity >99%)
-
High-purity, anhydrous solvent (e.g., DMF or DMSO)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Autosampler vials
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute a sample of the stock solution with the mobile phase to an appropriate concentration for HPLC analysis and inject it into the HPLC system.
-
Storage: Store the stock solution at the desired temperature (e.g., 2-8°C or room temperature) in a sealed vial, protected from light.
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and analyze it by HPLC under the same conditions.
-
Data Analysis: For each time point, determine the peak area of the this compound peak. Calculate the percentage of the remaining compound relative to the initial (T=0) peak area.
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. For example:
-
0-20 min: 20% to 80% B
-
20-25 min: 80% to 20% B
-
25-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
Mandatory Visualization
Caption: Workflow for Stability Testing of this compound.
Caption: Troubleshooting Decision Tree for this compound.
References
Technical Support Center: Optimizing Fmoc-Piperazine Hydrochloride Coupling
Welcome to the technical support center for optimizing reaction times and troubleshooting the coupling of Fmoc-piperazine hydrochloride. This guide provides detailed answers to frequently asked questions, troubleshooting strategies for common issues, and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting reaction time for this compound coupling in solid-phase peptide synthesis (SPPS)?
A typical starting point for the coupling reaction of this compound is 1 to 2 hours at room temperature.[1] For sequences that may be sterically hindered or prove to be difficult, extending the reaction time to 4 hours or even overnight is a common strategy to ensure the reaction proceeds to completion.[2][3]
Q2: How can I monitor the progress of the coupling reaction?
The completeness of the coupling reaction can be monitored using qualitative colorimetric tests. The most common method for detecting primary amines is the Kaiser test. However, for a secondary amine like piperazine, the Chloranil test is more suitable and will result in a blue or green bead if free amines are still present.[2] A negative test (no color change) indicates a successful coupling.
Q3: Which coupling reagents are recommended for this compound?
For efficient coupling, uronium or phosphonium salt-based reagents are highly recommended. Common and effective choices include:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4][5]
-
HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)[5]
These are typically used in combination with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[1] Carbodiimides like DIC, when used with an additive such as HOBt or Oxyma Pure, can also be effective.[4][5]
Q4: What are the common causes of incomplete coupling?
Incomplete coupling of this compound can be attributed to several factors:
-
Steric Hindrance: The structure of the growing peptide chain on the resin can physically block the piperazine from accessing the reactive site.[3]
-
Insufficient Reagent Activity: The chosen coupling reagent may not be potent enough for this specific coupling.[3]
-
Reagent Degradation: The purity and activity of the this compound, coupling reagents, and solvents are crucial for success.[6]
-
Peptide Aggregation: Aggregation of the peptide on the resin can limit the accessibility of reactive sites.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Positive Chloranil Test After Initial Coupling | Incomplete reaction. | 1. Extend Reaction Time: Allow the reaction to continue for an additional 1-2 hours and re-test.[6] 2. Perform a Double Coupling: Filter and wash the resin, then repeat the coupling step with a fresh solution of activated this compound.[2][6] |
| Low Peptide Yield After Cleavage | Inefficient coupling at the piperazine step. | 1. Switch to a More Potent Coupling Reagent: If using a carbodiimide, switch to a uronium salt like HATU or HCTU.[4][5] 2. Increase Reagent Equivalents: Use a higher molar excess of the this compound and coupling reagents (e.g., increase from 3 eq. to 5 eq.).[2] |
| Formation of Deletion Sequences | Incomplete coupling leading to unreacted amines being coupled in the next cycle. | 1. Implement Double Coupling: As a standard procedure for this step.[2] 2. Capping: After the first coupling attempt, cap any remaining unreacted amino groups using a solution of acetic anhydride and a non-nucleophilic base like DIPEA.[2] |
| Slow or Stalled Reaction | Peptide aggregation on the resin. | 1. Change Solvent: Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP), which can improve solvation.[5] 2. Increase Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) or consider using a microwave peptide synthesizer. |
Quantitative Data Summary
The following table summarizes the typical reagent equivalents and timeframes used in this compound coupling protocols.
| Parameter | Recommended Value | Notes |
| This compound | 3 equivalents | Relative to the resin loading capacity. |
| Coupling Reagent (e.g., HBTU, HATU) | 3 equivalents | A slight excess (2.9 eq.) is also reported.[2] |
| Additive (e.g., HOBt) | 3 equivalents | Used in conjunction with coupling reagents like HBTU. |
| Base (DIPEA) | 6 equivalents | A higher excess is required to neutralize the hydrochloride salt and activate the coupling. |
| Pre-activation Time | 5-10 minutes | Allows for the formation of the active ester before adding to the resin.[1] |
| Standard Coupling Time | 1-2 hours | At room temperature.[1] |
| Extended Coupling Time | Up to 4 hours or overnight | For difficult or sterically hindered sequences.[2][3] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines the standard procedure for coupling this compound to a resin-bound free amine in SPPS.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
If the N-terminal amine is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Allow the mixture to pre-activate by stirring for 5-10 minutes at room temperature.[1]
-
-
Coupling Reaction:
-
Add the pre-activated Fmoc-piperazine solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
-
Monitoring and Washing:
-
Perform a Chloranil test to confirm the absence of free secondary amines.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Protocol 2: Double Coupling for Difficult Sequences
This protocol is recommended if the Chloranil test is positive after the initial coupling attempt.
-
Follow steps 1-3 from Protocol 1 .
-
After the initial 1-2 hour coupling, drain the reaction vessel and wash the resin with DMF (3 times).
-
Repeat the "Activation of this compound" step (Protocol 1, Step 2) with a fresh solution.
-
Add the newly activated solution to the resin and agitate for another 1-2 hours.
-
Proceed with the washing and monitoring steps as described in Protocol 1 .
Visual Diagrams
Caption: Workflow for this compound coupling.
Caption: Troubleshooting workflow for incomplete coupling.
References
Fmoc-Piperazine Hydrochloride Deprotection: Technical Support Center
Welcome to the Technical Support Center for Fmoc-piperazine hydrochloride deprotection. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this critical step in chemical synthesis. Below, you will find comprehensive troubleshooting guides and frequently asked questions to diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the deprotection of this compound?
A1: The most prevalent issues include incomplete Fmoc deprotection leading to starting material recovery, and the formation of various side products. In the context of peptide synthesis, incomplete deprotection can result in deletion sequences, which are challenging to separate from the target molecule.[1][2] Side reactions can include the formation of piperidine or piperazine adducts and aspartimide formation in sensitive peptide sequences.[3][4][5]
Q2: I am observing incomplete deprotection. What are the likely causes and how can I resolve this?
A2: Incomplete deprotection can stem from several factors:
-
Steric Hindrance: The molecular environment around the Fmoc group can physically block the deprotection reagent.
-
Peptide Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate and form secondary structures like β-sheets, rendering the Fmoc group inaccessible.[2][6]
-
Reagent Quality: The deprotection reagent, often a secondary amine like piperidine or piperazine, may have degraded over time.
Solutions:
-
Optimize Reaction Time and Temperature: Extending the deprotection time or performing a double deprotection can be effective.[7] Gently increasing the reaction temperature can also improve efficiency, but must be done cautiously to avoid side reactions.[7][8]
-
Modify the Deprotection Cocktail: For stubborn deprotections, adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperazine solution can significantly accelerate Fmoc removal.[1][7][9]
-
Use Chaotropic Agents: In cases of peptide aggregation, the addition of chaotropic agents can help disrupt secondary structures.[2]
Q3: What are the advantages of using piperazine over piperidine for Fmoc deprotection?
A3: Piperazine is considered a safer and effective alternative to piperidine.[1] It has been shown to cause fewer side reactions, such as aspartimide formation and racemization of C-terminal cysteine residues, in sensitive peptide sequences.[3][4]
Q4: Can the use of piperazine for deprotection lead to any specific side products?
A4: Yes, when using piperazine, a potential side product is 1,4-bis(9H-fluoren-9-ylmethyl)piperazine. This compound can precipitate out of the reaction mixture, especially in DMF, which can complicate filtration and subsequent steps in solid-phase synthesis.[10] The addition of 2% DBU to a 5% piperazine solution in NMP has been shown to restrain the formation of this precipitate.[10]
Q5: How can I minimize aspartimide formation during Fmoc deprotection?
A5: Aspartimide formation is a common side reaction in sequences containing aspartic acid, particularly Asp-Gly or Asp-Ser.[5] To minimize this:
-
Use a Milder Base: Piperazine generally causes less aspartimide formation than piperidine.[3][4]
-
Add an Additive: The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperazine deprotection solution can significantly reduce aspartimide formation.[3][4]
-
Backbone Protection: Utilizing a backbone protecting group on the amide nitrogen of the residue following the aspartate can offer complete protection against this side reaction.[3][4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems during this compound deprotection.
Caption: A stepwise workflow for troubleshooting Fmoc deprotection issues.
Quantitative Data Summary: Deprotection Reagents and Conditions
The following table summarizes common reagents and conditions for Fmoc deprotection, offering a comparison of different protocols.
| Reagent Cocktail | Composition | Typical Use Case | Key Considerations |
| Standard Piperidine | 20% (v/v) Piperidine in DMF | Routine Fmoc deprotection.[5] | May be insufficient for sterically hindered residues or aggregating sequences.[9] |
| Piperazine | 10% (w/v) Piperazine in 9:1 DMF/Ethanol | An alternative to piperidine that may reduce certain side reactions.[8][11][12] | Less efficient for sterically hindered amino acids.[8] Ethanol is added to improve solubility.[11][12] |
| Piperazine/DBU | 5% (w/v) Piperazine + 2% (v/v) DBU in NMP or DMF | A rapid and effective alternative to piperidine, reported to reduce side reactions like diketopiperazine formation.[1][7][10] | Can be used for aspartimide-prone sequences when supplemented with 1% formic acid.[1] |
| Piperazine/HOBt | Piperazine solution containing 0.1M HOBt | Minimizes base-induced side reactions like aspartimide formation and racemization.[3][4] | Offers the best results for base-sensitive sequences.[3] |
| Stronger Base Cocktail | 20% Piperidine + 2% (v/v) DBU in DMF | For difficult sequences, including those with His(Boc), Trp-Trp, or β-branched amino acids.[9] | DBU is a very strong base and may promote side reactions like aspartimide formation if Asp residues are present.[9] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperazine
This protocol is a general procedure for using piperazine as the deprotection agent in SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Solution Preparation: Prepare a 10% (w/v) solution of piperazine in a 9:1 mixture of DMF and ethanol.
-
First Deprotection: Drain the solvent from the swollen resin and add the piperazine solution, ensuring the resin is fully submerged. Agitate for 10-15 minutes.
-
Drain and Wash: Drain the deprotection solution. Wash the resin with DMF (2 times).
-
Second Deprotection: Add a fresh portion of the piperazine solution and agitate for another 10-15 minutes.
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all residual piperazine and the dibenzofulvene adduct.
-
Confirmation (Optional): Perform a Kaiser test on a few beads to confirm the presence of a free primary amine.
Protocol 2: Rapid Fmoc Deprotection with Piperazine/DBU
This protocol is a more potent and faster alternative, particularly useful for difficult sequences.
-
Resin Swelling: Swell the peptide-resin in NMP or DMF for 30 minutes.
-
Prepare Reagent: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP or DMF. Use this solution immediately after preparation.
-
Deprotection: Drain the swelling solvent and add the DBU-containing cocktail to the resin.
-
Reaction: Agitate for 2-5 minutes. Reaction times are typically shorter due to the strength of DBU.
-
Drain and Wash: Drain the deprotection solution and wash the resin extensively with DMF or NMP (7-10 times) to ensure all traces of the strong base are removed before the next coupling step.
Caution: DBU is a very strong, non-nucleophilic base that can accelerate Fmoc removal but may also catalyze side reactions. It should be used judiciously, especially with sequences containing Asp residues, due to the risk of aspartimide formation.[9]
Deprotection Mechanism and Side Reactions
References
- 1. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. ovid.com [ovid.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Managing Peptide Aggregation with Piperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing on-resin peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a focus on the application of piperazine-based strategies.
Frequently Asked Questions (FAQs)
Q1: What is on-resin peptide aggregation and what are its consequences?
A1: On-resin peptide aggregation is the self-association of growing peptide chains attached to the solid support during SPPS. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures like β-sheets.[1] Aggregation renders the peptide chains inaccessible to synthesis reagents, resulting in severe consequences such as:
-
Incomplete Fmoc deprotection: The bulky Fmoc group cannot be fully removed, preventing the subsequent amino acid from being coupled.[2]
-
Poor coupling efficiency: The activated amino acid cannot reach the N-terminal amine of the growing chain.[3]
-
Low final yield and purity: The final product is contaminated with deletion sequences and truncations that are often difficult to separate.[1][3]
-
Physical changes to the resin: The resin beads may shrink, fail to swell properly, or clump together.[1]
Q2: Which peptide sequences are most susceptible to aggregation?
A2: While aggregation can be difficult to predict, certain sequences, often called "difficult sequences," are highly prone to this issue.[1] These include peptides with a high concentration of hydrophobic and β-branched amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe).[1] Sequences longer than 15-20 amino acids are also at a higher risk.[1]
Q3: How can piperazine be used in SPPS to mitigate aggregation?
A3: Piperazine can be leveraged in two primary ways. First, as a component in a stronger deprotection solution (e.g., 5% piperazine with 2% DBU in NMP) to help remove the Fmoc group from sterically hindered or aggregated sequences.[2] Second, a piperazine-based chemical moiety can be incorporated into the peptide backbone itself. Much like proline or pseudoproline dipeptides, the rigid, non-planar ring structure of a piperazine derivative can act as a "structure-breaker," disrupting the formation of the β-sheet structures that cause aggregation.[4][5]
Q4: What is the proposed mechanism for a piperazine-based "structure-breaker"?
A4: A piperazine moiety, when introduced into the peptide backbone, introduces a rigid kink. This conformational constraint disrupts the regular hydrogen bonding pattern required for the formation of extended secondary structures like β-sheets between peptide chains.[4] By preventing the chains from aligning, the piperazine unit helps maintain the solvation and accessibility of the growing peptide, allowing deprotection and coupling reactions to proceed efficiently.
Q5: When should I consider using a piperazine-based strategy?
A5: This should be considered an advanced strategy when standard methods have failed. If you still observe signs of aggregation after implementing techniques like using high-swelling resins, chaotropic salts (e.g., LiCl), or alternative solvents like NMP or DMSO, incorporating a structure-breaking moiety may be necessary.[6][7]
Troubleshooting Guides
Problem 1: Positive Kaiser test after coupling, indicating incomplete reaction.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-resin aggregation is blocking access to the N-terminus.[1][3] | 1. Solvent Swap: Switch the primary synthesis solvent from DMF to N-methylpyrrolidone (NMP) or a mixture containing DMSO to improve solvation.[6][7]2. Chaotropic Salts: Add a low concentration of a chaotropic salt like 0.4 M LiCl to the coupling reaction to disrupt hydrogen bonds.[1]3. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) to disrupt secondary structures.[6] | The subsequent Kaiser test should be negative (yellow beads), indicating a complete coupling reaction.[3] |
| Steric hindrance from bulky amino acids.[2] | 1. Extended Coupling: Increase the coupling reaction time to 2-4 hours.2. Stronger Reagents: Use a more potent activation agent like HATU or HCTU.[3] | Improved coupling efficiency and a negative Kaiser test. |
Problem 2: Incomplete Fmoc deprotection, even after extended reaction times.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Severe aggregation is preventing the piperidine solution from reaching the Fmoc group.[2] | 1. Stronger Base: Switch to a more potent deprotection cocktail. A common choice is adding 2% DBU to your 20% piperidine/DMF solution.[2]2. Alternative Base/Solvent: Use a solution of 5% piperazine + 2% DBU in NMP. Piperazine can be an effective alternative to piperidine, and NMP is better at solvating aggregated chains.[2] | Complete removal of the Fmoc group, confirmed by a positive Kaiser test (deep blue beads) before the next coupling step. |
Problem 3: Standard aggregation-disrupting methods are failing for a "difficult sequence".
| Possible Cause | Troubleshooting Step | Expected Outcome |
| The peptide sequence has an exceptionally high propensity to form stable β-sheets. | Incorporate a Piperazine-Based Backbone Modifier: Strategically substitute a dipeptide segment in your sequence with a pre-formed Fmoc-Xaa-Pip-OH building block (where 'Pip' is a piperazine-2-carboxylic acid derivative). This should be placed centrally within the aggregation-prone region. | The rigid piperazine ring disrupts inter-chain hydrogen bonding, preventing aggregation. This leads to improved coupling and deprotection efficiency for the remainder of the synthesis, resulting in higher crude peptide purity and yield. |
Quantitative Data Summary
The following table presents representative data from the synthesis of a model "difficult" peptide sequence (H-Val-Ala-Val-Ala-Val-Gly-Val-Ala-Val-Ala-Val-NH2), comparing a standard synthesis protocol against one utilizing a piperazine-based dipeptide building block to disrupt aggregation.
| Synthesis Strategy | Crude Purity (HPLC Area %) | Final Yield (%) | Primary Impurity |
| Standard Fmoc/tBu Synthesis | 38% | 15% | [des-Val]-Peptide |
| With Fmoc-Ala-Pip(Boc)-OH at position 6/7 | 72% | 55% | Target Peptide |
This data is representative and illustrates the potential benefits of the described strategy.
Diagrams and Workflows
Logical Workflow for Troubleshooting Peptide Aggregation
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Proposed Mechanism of Piperazine-Induced Aggregation Disruption
Caption: How a piperazine moiety can disrupt β-sheet formation.
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2]
-
Initial Deprotection: Drain the solvent and add a 20% piperidine in DMF solution to the resin. Agitate for 5 minutes.[8]
-
Second Deprotection: Drain the deprotection solution. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[2]
-
Washing: Drain the solution and wash the resin thoroughly to remove all residual piperidine. A typical wash cycle is DMF (x3), DCM (x3), DMF (x3).[9]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of free primary amines before proceeding to the coupling step.[2]
Protocol 2: Coupling of a Piperazine-Based Dipeptide Building Block
This protocol assumes the use of a pre-formed building block such as Fmoc-Ala-Pip(Boc)-OH, where Pip is a piperazine-2-carboxylic acid derivative.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the growing peptide chain has been removed according to Protocol 1 and the resin has been washed.
-
Reagent Preparation: In a separate vial, dissolve the Fmoc-Ala-Pip(Boc)-OH building block (2-3 equivalents relative to resin loading) and an aminium-based coupling reagent like HATU (2-3 equivalents) in DMF.
-
Activation: Add a tertiary base such as DIPEA (4-6 equivalents) to the reagent solution. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.[4]
-
Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. Due to the potential steric bulk of the building block, an extended coupling time is recommended.
-
Monitoring: After the reaction time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete. If the test is positive, the coupling step can be repeated.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (x5) to remove any unreacted reagents. The resin is now ready for the next deprotection cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Piperazine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Fmoc-piperazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of mono-Fmoc-piperazine hydrochloride?
A1: The most frequent cause of low yields is the formation of the di-substituted byproduct, 1,4-bis(Fmoc)-piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the Fmoc-donating agent. Controlling the stoichiometry and reaction conditions is crucial to favor mono-substitution.
Q2: Which Fmoc reagent is better for this synthesis: Fmoc-Cl or Fmoc-OSu?
A2: Generally, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) is preferred over 9-fluorenylmethyl chloroformate (Fmoc-Cl). Fmoc-OSu is more stable and less reactive than Fmoc-Cl, which often leads to a cleaner reaction profile with fewer byproducts, such as the formation of undesired Fmoc-dipeptides.
Q3: How can I effectively remove unreacted piperazine and the di-Fmoc-piperazine byproduct?
A3: Unreacted piperazine, being basic, can be removed by washing the organic reaction mixture with a dilute acidic solution (e.g., 1M HCl). The di-Fmoc-piperazine byproduct is less polar than the desired mono-Fmoc product. Purification can be achieved through crystallization, where the difference in solubility between the mono- and di-substituted products is exploited.
Q4: My final product is an oil and won't crystallize. What should I do?
A4: Oiling out during crystallization can be due to impurities or the solvent system. Try re-dissolving the oil in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then slowly adding a poor solvent (like heptane or petroleum ether) at a controlled temperature. Seeding the solution with a previously obtained crystal can also induce crystallization. Ensure all unreacted starting materials and byproducts have been sufficiently removed during the work-up.
Troubleshooting Guide
Issue 1: Predominance of Di-Fmoc-piperazine byproduct
Question: My reaction is producing a large amount of the di-substituted byproduct, significantly lowering the yield of mono-Fmoc-piperazine. How can I improve the selectivity for mono-substitution?
Answer: Formation of the di-Fmoc-piperazine is a common challenge due to the two reactive secondary amines on the piperazine ring. Here are several strategies to enhance mono-selectivity:
-
Control Stoichiometry: The most direct method is to use a significant excess of piperazine relative to the Fmoc-reagent. This statistically favors the reaction of the Fmoc-reagent with an unreacted piperazine molecule over a second reaction with the already formed mono-Fmoc-piperazine.
-
Slow Addition of Fmoc-Reagent: Adding the Fmoc-reagent (dissolved in a suitable solvent) dropwise to the piperazine solution at a low temperature (e.g., 0 °C) helps maintain a high effective concentration of piperazine and minimizes localized areas of high Fmoc-reagent concentration, which can lead to di-substitution.
-
In-situ Monoprotonation: A more advanced technique involves the in-situ formation of piperazine monohydrochloride or monoacetate. By protonating one nitrogen atom, its nucleophilicity is drastically reduced, effectively directing the Fmoc protection to the free nitrogen. This can be achieved by reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride in a solvent like methanol.
Issue 2: Incomplete Reaction or Low Conversion
Question: My reaction seems to stall, and I have a significant amount of unreacted piperazine and Fmoc-reagent remaining. What could be the cause?
Answer: Low conversion can be attributed to several factors related to reaction conditions and reagent quality:
-
Base Selection and Amount: An appropriate base is required to neutralize the acid generated during the reaction (e.g., HCl from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu). For a biphasic system, an inorganic base like sodium carbonate in the aqueous layer is effective. For a single-phase organic system, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) can be used. Ensure at least one equivalent of base is used.
-
Solvent Choice: The solvent must be able to dissolve the reactants sufficiently. A biphasic system of dichloromethane (DCM) and aqueous sodium carbonate is a common choice. Polar aprotic solvents like N,N-dimethylformamide (DMF) can also be used, but may complicate the work-up.
-
Reaction Temperature: While low temperatures are used to control selectivity, the reaction may proceed very slowly. It is important to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, allowing it to slowly warm to room temperature and stir for several hours or overnight may be necessary.
-
Reagent Quality: Ensure that the Fmoc-reagent has not hydrolyzed due to improper storage. Use of anhydrous solvents is also recommended, especially when using moisture-sensitive reagents like Fmoc-Cl.
Issue 3: Difficulty in Product Isolation and Purification
Question: After the aqueous work-up, I am struggling to isolate a pure, solid product. The crude material is an impure oil.
Answer: Challenges in purification often stem from an inefficient work-up or an unsuitable crystallization procedure.
-
Effective Work-up:
-
Remove Excess Piperazine: After the reaction, perform multiple washes with a dilute acid (e.g., 1% HCl or 5% citric acid solution) to extract the basic piperazine into the aqueous layer.
-
Remove Acidic Byproducts: Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, such as N-hydroxysuccinimide from the use of Fmoc-OSu.
-
Brine Wash and Drying: A final wash with brine will help to remove residual water before drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
-
Crystallization of the Hydrochloride Salt:
-
After obtaining the crude mono-Fmoc-piperazine free base, dissolve it in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.
-
The this compound salt should precipitate out of the solution. If it oils out, try cooling the solution or scratching the inside of the flask to induce crystallization.
-
Collect the solid by filtration, wash with cold solvent (e.g., cold diethyl ether), and dry under vacuum.
-
Data Presentation
The following tables illustrate how reaction parameters can influence the yield and purity of the mono-Fmoc-piperazine synthesis. The data is representative and intended to guide optimization.
Table 1: Effect of Piperazine to Fmoc-OSu Molar Ratio on Product Distribution
| Molar Ratio (Piperazine:Fmoc-OSu) | Mono-Fmoc-piperazine (Approx. Yield %) | Di-Fmoc-piperazine (Approx. Formation %) |
| 1 : 1 | 40 - 50% | 30 - 40% |
| 3 : 1 | 65 - 75% | 10 - 15% |
| 5 : 1 | 80 - 90% | < 5% |
| 10 : 1 | > 90% | < 2% |
Note: Yields are estimated for the crude product before purification.
Table 2: Comparison of Common Solvents and Bases for Mono-Fmoc Protection
| Solvent System | Base | Temperature | Typical Reaction Time | Notes |
| Dichloromethane / Water | Sodium Carbonate | 0 °C to RT | 4 - 12 hours | Biphasic system, easy work-up. Good for controlling selectivity. |
| Tetrahydrofuran (THF) | DIPEA | 0 °C to RT | 2 - 8 hours | Homogeneous reaction. Base and byproducts must be removed by extraction. |
| Acetonitrile | Sodium Bicarbonate | 0 °C to RT | 6 - 16 hours | Good for Fmoc-OSu. May require longer reaction times. |
| N,N-Dimethylformamide (DMF) | DIPEA | 0 °C to RT | 1 - 6 hours | High solubility of reactants, but DMF can be difficult to remove completely. |
Experimental Protocols
Protocol 1: Synthesis of Mono-Fmoc-piperazine using Excess Piperazine
Materials:
-
Piperazine (5.0 equivalents)
-
Fmoc-OSu (1.0 equivalent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
2M HCl in diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (5.0 eq.) in a mixture of DCM and saturated aqueous sodium bicarbonate solution (1:1 v/v). Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Fmoc Protection: Dissolve Fmoc-OSu (1.0 eq.) in DCM. Add this solution dropwise to the cold piperazine mixture over 1-2 hours.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% methanol in DCM as eluent).
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mono-Fmoc-piperazine as a white solid or viscous oil.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude product in a minimal amount of diethyl ether.
-
Slowly add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Isopropanol
-
Diethyl ether
Procedure:
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of warm isopropanol to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or at 4 °C overnight.
-
Precipitation (if needed): If crystallization is slow, slowly add diethyl ether (an anti-solvent) to the isopropanol solution until the solution becomes cloudy, then warm slightly until it clears and allow to cool again slowly.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol/diethyl ether mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Fmoc-piperazine hydrochloride storage and handling recommendations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Fmoc-piperazine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is between 0-8°C.[2] It is also crucial to protect the compound from moisture and light.[3]
Q2: What is the solubility profile of this compound?
A2: this compound is soluble in various organic solvents, which makes it suitable for a range of applications in chemical synthesis.[1] It exhibits moderate solubility in less polar solvents like dichloromethane and chloroform.[1] Due to the hydrophobic nature of the fluorenyl ring, its solubility in water is limited; however, the hydrochloride salt form does enhance its water solubility compared to the free base.[1] The compound is sparingly soluble in alcohols such as methanol and ethanol.[1]
Q3: Is this compound stable under acidic and basic conditions?
A3: this compound shows excellent stability in acidic conditions, as the Fmoc protecting group is resistant to acidic hydrolysis.[1] However, the Fmoc group is designed to be cleaved under basic conditions.[1] Exposure to strong bases like piperidine, piperazine, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) will rapidly remove the Fmoc group.[1]
Q4: What are the primary applications of this compound?
A4: this compound is a key building block in peptide synthesis and drug development.[2] It is commonly used to introduce a piperazine moiety into peptides during Solid-Phase Peptide Synthesis (SPPS).[1] The piperazine group can be further modified to create peptides with specific biological properties.[1] It also serves as a linker in the development of complex molecules and is used in bioconjugation techniques.[2][4]
Troubleshooting Guides
Issue: Incomplete Fmoc Deprotection
Incomplete removal of the Fmoc group is a common issue in solid-phase peptide synthesis that can lead to deletion sequences and low purity of the final peptide.
Possible Causes and Solutions:
-
Insufficient Deprotection Time or Reagent Volume: The standard protocol may not be sufficient for all sequences.
-
Solution: Increase the deprotection reaction time and/or use a larger excess of the deprotection reagent. A double deprotection step, where the resin is treated with a fresh portion of the reagent, can also be effective.[5]
-
-
Steric Hindrance: The amino acid sequence around the Fmoc group may be sterically hindered, slowing down the deprotection reaction.
-
Reagent Degradation: The deprotection solution (e.g., piperidine in DMF) may have degraded over time.
-
Solution: Always use freshly prepared deprotection solutions. Ensure that the DMF used is of high quality and amine-free.[7]
-
Issue: Aspartimide Formation
A common side reaction, particularly with Asp-Xxx sequences, is the formation of a cyclic imide (aspartimide) during the basic conditions of Fmoc deprotection. This can lead to the formation of piperidide adducts and other impurities.
Possible Causes and Solutions:
-
Strong Basicity of Deprotection Reagent: Piperidine, the standard reagent for Fmoc removal, can promote aspartimide formation.
-
Solution 1: Use a less basic deprotection reagent. Piperazine has been shown to cause less aspartimide formation compared to piperidine.[8][9]
-
Solution 2: Add a proton source to the deprotection cocktail. The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperazine or piperidine solution can help to reduce this side reaction.[8][9]
-
Solution 3: For particularly sensitive sequences, using a combination of 2% DBU and 5% piperazine in NMP has been shown to be highly effective in minimizing side reactions while enhancing deprotection kinetics.[5][10]
-
Quantitative Data
Table 1: Storage and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 215190-22-0 | [2][11] |
| Molecular Formula | C₁₉H₂₀N₂O₂·HCl | [2][11] |
| Molecular Weight | 344.8 g/mol | [2][11] |
| Appearance | White to yellowish crystalline solid or powder | [1] |
| Melting Point | 157-161 °C | [2] |
| Recommended Storage | 0-8 °C, protect from light and moisture | [2][3] |
Table 2: Common Reagents for Fmoc Deprotection
| Reagent | Typical Concentration | Solvent | Notes |
| Piperidine | 20% (v/v) | DMF or NMP | Standard reagent, but can cause side reactions like aspartimide formation.[3][7] |
| Piperazine | 5-10% (w/v) | DMF/Ethanol (9:1) or NMP | A good alternative to piperidine, often resulting in less aspartimide formation.[3][8][9] |
| DBU | 1-2% (v/v) | Added to piperidine or piperazine solution | A non-nucleophilic strong base that accelerates Fmoc removal.[5][6] |
Experimental Protocols
Standard Fmoc Deprotection Protocol
This protocol describes the standard procedure for the removal of the Fmoc protecting group from a resin-bound peptide during solid-phase peptide synthesis.
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Drain: Drain the DMF from the resin.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Repeat steps 3-5 to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.
Visualizations
Caption: Workflow for the Fmoc deprotection of a peptide-resin.
References
- 1. Buy this compound | 215190-22-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing Fmoc-Piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids and building blocks, such as Fmoc-piperazine hydrochloride, into peptides is a critical strategy in modern drug discovery for enhancing therapeutic properties. The analytical characterization of these complex peptides is paramount for ensuring purity, stability, and overall quality. High-Performance Liquid Chromatography (HPLC) remains a cornerstone for peptide analysis. This guide provides a comprehensive comparison of HPLC with alternative analytical techniques for peptides containing this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most established and widely used method for the analysis and purification of synthetic peptides.[1][2] Its principle lies in the separation of molecules based on their hydrophobicity. A non-polar stationary phase (commonly C8 or C18) retains hydrophobic peptides, which are then eluted by a gradient of increasing organic solvent, typically acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid.[1][3]
Strengths of HPLC for this compound Peptides:
-
High Resolution: Provides excellent separation of the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences, incompletely deprotected peptides, and by-products from the this compound building block itself.
-
Robustness and Reproducibility: Well-established protocols and column chemistries lead to reliable and repeatable results.
-
Quantitative Accuracy: When coupled with UV detection (typically at 210-220 nm for the peptide backbone), HPLC offers precise quantification of peptide purity.[2]
-
Scalability: Methods can be readily adapted from analytical to preparative scale for purification.[1]
Challenges:
-
Hydrophobicity: The Fmoc group is highly hydrophobic, which can lead to strong retention and potential peak broadening, especially in peptides with multiple hydrophobic residues.[4] Optimization of the gradient and potentially using a less hydrophobic stationary phase (e.g., C4) may be necessary.
-
Ion-Pairing Agent Effects: While TFA is excellent for chromatography, it can suppress ionization in subsequent mass spectrometry (MS) analysis.[1] Formic acid is a more MS-friendly alternative, though it may offer different selectivity.
-
Aggregation: Highly hydrophobic peptides can aggregate, leading to poor peak shape and inaccurate quantification.[5] Sample preparation, including dissolution in solvents like DMSO or using aggregation-disrupting agents, can be critical.[4][5]
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, a multi-faceted analytical approach is often necessary for the comprehensive characterization of complex peptides. The following table compares HPLC with key alternative techniques.
| Analytical Technique | Principle | Advantages for Fmoc-Piperazine Peptides | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution for purity assessment, robust, quantitative, scalable for purification. | Potential for peak broadening with hydrophobic peptides, TFA can inhibit MS. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particles, leading to higher resolution and speed.[6][7] | Faster analysis times, improved resolution of complex mixtures and closely related impurities. | Higher backpressure requires specialized instrumentation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[8][9] | Provides accurate molecular weight confirmation of the peptide containing this compound. Tandem MS (MS/MS) can confirm the amino acid sequence.[8] | Not inherently quantitative without coupling to a separation technique (LC-MS), can be affected by ion suppression. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[8][9] | Unambiguous structural elucidation, can identify and characterize impurities without reference standards. | Lower sensitivity compared to MS and HPLC, requires larger sample amounts, complex data analysis. |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | High efficiency and resolution, requires very small sample volumes, orthogonal selectivity to HPLC. | Lower loading capacity, can be less robust than HPLC for routine analysis. |
Experimental Protocols
HPLC Analysis of a Model Peptide Containing this compound
Objective: To determine the purity of a synthetic peptide incorporating this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Reagents:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Sample: Peptide dissolved in 50:50 Acetonitrile/Water at 1 mg/mL
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes at a flow rate of 1 mL/min.
-
Inject 10 µL of the peptide sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Maintain 95% Mobile Phase B for 5 minutes for column wash.
-
Return to initial conditions and re-equilibrate for 10 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
Expected Results: A major peak corresponding to the full-length peptide, with smaller peaks representing impurities. The high hydrophobicity of the Fmoc group may result in a longer retention time.
LC-MS Analysis for Identity Confirmation
Objective: To confirm the molecular weight of the main peptide peak and identify impurities.
Instrumentation:
-
LC-MS system (HPLC coupled to an electrospray ionization mass spectrometer)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: Peptide dissolved in 50:50 Acetonitrile/Water at 0.1 mg/mL
Procedure:
-
Follow a similar gradient protocol as in the HPLC analysis, adjusting the flow rate for the smaller column diameter (e.g., 0.3 mL/min).
-
The mass spectrometer is operated in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the peptide.
-
Data is analyzed to extract the mass spectrum of the main peak and any significant impurity peaks.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis and purification of a peptide containing this compound.
Caption: Workflow for peptide synthesis, analysis, and purification.
The logical flow for selecting an analytical method is also crucial.
Caption: Decision tree for selecting an analytical method for peptides.
Conclusion
The analysis of peptides containing this compound requires careful consideration of the analytical technique. RP-HPLC is an indispensable tool for purity assessment and purification due to its high resolution and robustness. However, for comprehensive characterization, a multi-modal approach is recommended. LC-MS is essential for confirming the molecular identity, while techniques like UPLC can offer enhanced resolution and speed. For in-depth structural elucidation, NMR spectroscopy remains the gold standard, although it is more resource-intensive. By selecting the appropriate analytical tools, researchers can ensure the quality and integrity of these complex and promising therapeutic molecules.
References
- 1. agilent.com [agilent.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phmethods.net [phmethods.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijsra.net [ijsra.net]
- 7. researchgate.net [researchgate.net]
- 8. polarispeptides.com [polarispeptides.com]
- 9. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
Navigating the Complexities of Piperazine-Modified Peptides: A Comparative Guide to Mass Spectrometry Characterization
For researchers, scientists, and drug development professionals engaged in the innovative field of peptide therapeutics, the introduction of chemical modifications is a critical step to enhance stability, permeability, and efficacy. Piperazine moieties, in particular, are increasingly utilized to modulate the physicochemical properties of peptides. However, their incorporation presents unique challenges and opportunities for characterization by mass spectrometry. This guide provides an objective comparison of common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the analysis of piperazine-modified peptides, supported by established principles of mass spectrometry and illustrative data.
The structural characterization of piperazine-modified peptides is paramount for confirming the identity and purity of these novel drug candidates. Mass spectrometry, coupled with liquid chromatography (LC-MS/MS), is the cornerstone of this analysis. The choice of fragmentation method is a critical parameter that dictates the quality and extent of structural information obtained. This guide will delve into the nuances of CID, HCD, and ETD, offering insights into their performance for this specific class of modified peptides.
Comparing Fragmentation Techniques for Piperazine-Modified Peptides
The presence of a piperazine ring within a peptide sequence can significantly influence its fragmentation behavior in a mass spectrometer. The basic nitrogen atoms of the piperazine moiety can act as a preferred site of protonation, which can, in turn, direct fragmentation pathways. Understanding the strengths and weaknesses of each fragmentation technique is crucial for obtaining comprehensive sequence information.
Collision-Induced Dissociation (CID) is the most widely used fragmentation method. It involves the acceleration of precursor ions and their collision with neutral gas molecules, leading to the cleavage of amide bonds along the peptide backbone to produce primarily b- and y-type fragment ions.[1] For piperazine-modified peptides, CID can also induce fragmentation within the piperazine ring itself, particularly cleavage of the C-N bonds.[2] While CID is robust and effective for many peptides, it can sometimes result in limited sequence coverage, especially for larger or highly charged peptides, and may not be ideal for preserving labile modifications.[1]
Higher-Energy Collisional Dissociation (HCD) is a beam-type CID method that occurs in a separate collision cell.[1] HCD typically provides higher fragmentation energy than CID, leading to a greater abundance of fragment ions and often improved sequence coverage.[3] A key advantage of HCD is the absence of a low-mass cutoff, which allows for the detection of immonium ions and other low-mass reporter ions that can be indicative of specific amino acid residues or modifications. For piperazine-modified peptides, HCD can provide more complete fragmentation of both the peptide backbone and the piperazine moiety.
Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion.[1] This process induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. A major advantage of ETD is its ability to preserve labile post-translational modifications and to fragment larger peptides and proteins more effectively than CID or HCD.[1][4] For piperazine-modified peptides, ETD is particularly valuable as it is less likely to fragment the piperazine ring itself, thus providing clearer peptide backbone fragmentation and enhancing sequence coverage, especially for peptides with multiple basic sites.[5]
Quantitative Performance Comparison
The selection of a fragmentation technique should be guided by the specific analytical goal. The following table summarizes the expected performance of CID, HCD, and ETD for the characterization of piperazine-modified peptides based on key performance indicators.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b, y | b, y (often more abundant) | c, z |
| Sequence Coverage | Moderate; can be limited by stable structures. | High; generally improves upon CID.[3] | High; particularly for longer and highly charged peptides.[4] |
| Preservation of Piperazine Moiety | Moderate; can induce fragmentation of the ring.[2] | Moderate to Low; higher energy can increase ring fragmentation. | High; non-ergodic nature preserves the modification.[5] |
| Low-Mass Ion Detection | Subject to low-mass cutoff in ion traps. | Yes; no low-mass cutoff. | Yes. |
| Optimal Precursor Charge State | +2, +3 | +2, +3 | ≥+3 |
| Instrumentation | Widely available on most tandem mass spectrometers. | Common on Orbitrap and Q-TOF instruments. | Available on ion trap and Orbitrap instruments. |
Experimental Protocols
A robust experimental workflow is essential for the successful characterization of piperazine-modified peptides. Below are detailed methodologies for a typical LC-MS/MS analysis.
Sample Preparation and Liquid Chromatography
-
Peptide Digestion (if applicable): For larger protein constructs, digest the protein into smaller peptides using a suitable protease (e.g., trypsin).
-
Sample Clean-up: Desalt the peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min is a good starting point. The gradient should be optimized to ensure good separation of the modified peptide from any impurities or unmodified counterparts.[6]
-
Mass Spectrometry Analysis
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Full MS Scan: Acquire a full MS scan over a mass range appropriate for the expected precursor ion (e.g., m/z 300-2000).
-
Tandem MS (MS/MS):
-
Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation.
-
For CID/HCD: Set a normalized collision energy in the range of 25-35%.
-
For ETD: Use a calibrated reaction time and consider supplemental activation to enhance fragmentation.
-
To perform a direct comparison, set up separate acquisition methods for each fragmentation technique or use a decision-tree approach where the instrument selects the optimal fragmentation method based on the precursor ion's charge state and m/z.[3]
-
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams created using the DOT language visualize the experimental workflow and the decision-making process for selecting a fragmentation method.
Conclusion
The characterization of piperazine-modified peptides by mass spectrometry is a multifaceted task that requires careful consideration of the fragmentation method employed. While CID offers a baseline for fragmentation analysis, HCD generally provides more comprehensive data for smaller, doubly charged peptides due to its higher energy and lack of a low-mass cutoff. For larger, more highly charged piperazine-modified peptides, or when preservation of the piperazine moiety is critical for structural elucidation, ETD stands out as the superior technique.
Ultimately, a multi-faceted approach, potentially employing a decision-tree method that utilizes different fragmentation techniques based on precursor ion characteristics, will yield the most comprehensive structural information. By understanding the principles outlined in this guide, researchers can better design their experiments to confidently characterize these novel and promising therapeutic molecules.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 4. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of chemical modifications on peptide fragmentation behavior upon electron transfer induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fmoc-Piperazine Hydrochloride and Standard Fmoc-Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Fmoc-piperazine hydrochloride with a selection of common Fmoc-amino acids, offering insights into their physicochemical properties, performance in SPPS, and the potential impact on final peptide characteristics. This analysis is supported by available experimental data and detailed protocols to aid in methodological decisions.
This compound serves as a unique building block in SPPS, enabling the introduction of a piperazine moiety into a peptide backbone. This modification can impart desirable properties such as increased proteolytic stability, altered conformation, and enhanced cell permeability.[1] This guide will compare its characteristics against commonly used proteinogenic Fmoc-amino acids to provide a comprehensive overview for researchers considering its use.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of Fmoc-protected building blocks, such as melting point and solubility, are crucial for their handling and performance in automated and manual peptide synthesis. Poor solubility, for instance, can lead to challenges in dissolution and may negatively impact coupling efficiency. The following table summarizes the key physicochemical properties of this compound alongside a representative set of Fmoc-amino acids.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | 344.84 | 157-161 [2] | Soluble in organic solvents like DMF and DMSO. The hydrochloride salt form enhances solubility in these solvents. [3] |
| Fmoc-Gly-OH | 297.31 | 174-178 | Soluble in DMF, DMSO, and methanol; very low solubility in water.[2][4] |
| Fmoc-Ala-OH | 311.34 | 143-146 | Soluble in DMF.[1] |
| Fmoc-Val-OH | 339.39 | 143-145 | Soluble in DMF. |
| Fmoc-Leu-OH | 353.42 | 152-156 | Readily soluble in organic solvents such as methanol, ethanol, and dimethylformamide; slightly soluble in water.[5] |
| Fmoc-Ile-OH | 353.42 | 145-148 | Soluble in DMF. |
| Fmoc-Pro-OH | 337.37 | 117-118 | Easily dissolved in DMF or NMP; soluble in methanol.[6] |
| Fmoc-Phe-OH | 387.44 | 182-185 | Soluble in DMF. |
| Fmoc-Tyr(tBu)-OH | 459.53 | ~150 (dec.) | Soluble in ethyl acetate, methanol, and DMF; insoluble in water and petroleum ether.[7] |
| Fmoc-Trp(Boc)-OH | 526.58 | ~97 | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, etc.[8] |
| Fmoc-Ser(tBu)-OH | 383.44 | 128-132 | Soluble in DMF. |
| Fmoc-Thr(tBu)-OH | 397.46 | 135-140 | Soluble in DMF. |
| Fmoc-Cys(Trt)-OH | 585.71 | 170-175 | Soluble in DMF.[9] |
| Fmoc-Asn(Trt)-OH | 596.68 | 201-204 | Dissolves readily in all standard peptide synthesis reagents; much more soluble than Fmoc-Asn-OH in DMF.[10] |
| Fmoc-Gln(Trt)-OH | 610.70 | 110-125 | Exhibits good solubility in most organic solvents, including DMF. |
| Fmoc-Lys(Boc)-OH | 468.54 | 130-135 (dec.) | Soluble in polar organic solvents such as DMF and DMSO; slightly soluble in water.[11] |
| Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 | Soluble in DMF.[1] |
| Fmoc-His(Trt)-OH | 619.72 | 135-145 | Soluble in DMF. |
Performance in Solid-Phase Peptide Synthesis
The performance of a building block in SPPS is primarily evaluated by its coupling efficiency and the purity of the resulting peptide. While direct quantitative comparisons of this compound's coupling efficiency against all other Fmoc-amino acids under identical conditions are not extensively available in the literature, we can infer its performance based on established protocols and related studies.
Coupling Efficiency
The coupling of this compound, a secondary amine, to the N-terminus of a growing peptide chain is expected to proceed efficiently using standard coupling reagents. Due to the absence of a carboxyl group, it acts as a chain terminator unless a derivative with a carboxylic acid handle is used. For introducing a piperazine moiety as an internal residue, a bifunctional piperazine derivative is required.
While specific quantitative data on the coupling efficiency of this compound is limited, a general protocol for its incorporation would involve standard activation methods. The reaction time may need to be optimized, and monitoring the coupling reaction with a qualitative test like the Kaiser test (which would be negative for a secondary amine) or a chloranil test is recommended.
Deprotection and Side Reactions
Interestingly, piperazine itself is often used as a reagent for Fmoc deprotection, serving as an alternative to the more commonly used piperidine. Studies have shown that a 10% piperazine solution in DMF/ethanol can be as effective as 20% piperidine in DMF for Fmoc removal, yielding peptides with comparable crude yield and purity.[1] The use of piperazine for deprotection has also been reported to minimize certain side reactions, such as the formation of diketopiperazine and aspartimide.[1]
Impact on Final Peptide Properties
The incorporation of a piperazine moiety into a peptide backbone can significantly influence its structural and biological characteristics.
-
Conformational Effects: The introduction of the six-membered piperazine ring can act as a conformational constraint, potentially inducing or stabilizing specific secondary structures like β-turns.[1]
-
Proteolytic Stability: Peptides containing non-natural building blocks in their backbone, such as piperazine, often exhibit increased resistance to degradation by proteases.[1] This is a crucial advantage for the development of therapeutic peptides with longer in vivo half-lives.
-
Cell Permeability: Piperazine derivatives have been investigated as permeation enhancers and have been shown to improve the transport of molecules across epithelial cell monolayers.[4] Incorporating a piperazine unit into a peptide may therefore enhance its ability to cross cell membranes.
-
Biological Activity: The piperazine scaffold is a common feature in many biologically active compounds, including antimicrobial and antifungal agents.[5][9] Its incorporation into a peptide sequence could therefore modulate or introduce new biological activities.
Experimental Protocols
To facilitate the comparative evaluation of this compound in a laboratory setting, detailed experimental protocols for key SPPS steps are provided below.
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition in Fmoc-based SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes.
-
Drain the resin and repeat the treatment with fresh deprotection solution for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (or this compound) (3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU (3-5 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered amino acids or this compound, the coupling time may be extended, and double coupling (repeating the coupling step with fresh reagents) may be beneficial.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, chloranil test for secondary amines).
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and gently agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: HPLC Analysis of Crude Peptide Purity
This protocol provides a standard method for analyzing the purity of the crude peptide.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size) is most commonly used for peptide analysis.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for many peptides.
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A and filter through a 0.22 µm syringe filter before injection.
Visualizing the Workflow and Chemical Logic
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Conclusion
This compound presents a valuable and unique building block for modifying peptides in SPPS. Its physicochemical properties are generally favorable for use in standard synthesis protocols. While direct quantitative data on its coupling efficiency compared to standard Fmoc-amino acids is not extensively documented, its incorporation is feasible with established coupling methods. The primary advantage of using this compound lies in the potential to enhance the final peptide's properties, including increased proteolytic stability and altered biological activity. Researchers should consider the desired characteristics of their target peptide when deciding to incorporate this non-proteinogenic building block. Further experimental studies directly comparing its performance in SPPS would be beneficial to the field.
References
- 1. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Conformational interplay in hybrid peptide–helical aromatic foldamer macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Fmoc-piperazine hydrochloride and Boc-piperazine in Synthesis
In the realm of synthetic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Piperazine, a versatile bicyclic diamine, is a common building block, and its selective functionalization often necessitates the protection of one of its nitrogen atoms. Among the most widely employed protecting groups for this purpose are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups, giving rise to Fmoc-piperazine and Boc-piperazine, respectively. This guide provides a comprehensive comparison of Fmoc-piperazine hydrochloride and Boc-piperazine, delving into their distinct applications, supported by experimental data, and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Orthogonal Protection Strategies: The Key Difference
The fundamental distinction between Fmoc-piperazine and Boc-piperazine lies in their orthogonal deprotection strategies. The Fmoc group is base-labile, typically removed under mild basic conditions using a secondary amine like piperidine, while the Boc group is acid-labile, requiring strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for its cleavage.[1][] This orthogonality dictates their primary applications, with Fmoc-piperazine being the preferred choice for solid-phase peptide synthesis (SPPS) and Boc-piperazine finding extensive use in solution-phase synthesis.[3][4]
The choice of protecting group strategy influences the entire synthetic workflow, including the selection of resins, coupling reagents, and the deprotection conditions for other functional groups within the molecule.[]
Performance in Synthesis: A Data-Driven Comparison
Fmoc-piperazine in Solid-Phase Peptide Synthesis
Fmoc-piperazine is a valuable building block for incorporating a piperazine moiety into a peptide chain during SPPS.[3] The efficiency of the Fmoc deprotection step is crucial for the overall yield and purity of the final peptide. Studies have compared the efficacy of different bases for Fmoc removal, with piperazine itself being a viable alternative to the more commonly used piperidine.
| Deprotection Reagent | Peptide Sequence | Crude Yield (%) | Purity (%) | Reference |
| 20% Piperidine in DMF | NBC112 | 64 | >95 | [3] |
| 10% Piperazine in DMF/EtOH | NBC112 | 62 | >95 | [3] |
| 20% Piperidine in DMF | NBC759 | 78 | >95 | [3] |
| 10% Piperazine in DMF/EtOH | NBC759 | 75 | >95 | [3] |
Further studies have shown that a combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate Fmoc deprotection, rivaling the speed of piperidine.[4] For instance, a solution of 5% piperazine and 2% DBU in DMF can achieve complete Fmoc removal in under a minute.[4]
Boc-piperazine in Solution-Phase Synthesis
Boc-piperazine is a workhorse in solution-phase synthesis, where its stability to a wide range of non-acidic reagents makes it a robust protecting group for multi-step syntheses.[3] It is a key intermediate in the preparation of numerous biologically active molecules.[5] For example, it is used in the synthesis of piperazinyl amides and in Buchwald-Hartwig amination reactions with aryl halides to form N-arylpiperazine derivatives, which are common motifs in drug candidates.[5][6]
The purity of commercially available or synthesized Boc-piperazine is critical for the success of subsequent reactions. High-purity Boc-piperazine (often >98%) ensures cleaner reactions and simplifies purification of the final products.[7]
Experimental Protocols
Protocol 1: Deprotection of Boc-piperazine
Objective: To remove the Boc protecting group from Boc-piperazine to yield free piperazine.
Materials:
-
Boc-piperazine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Dissolve Boc-piperazine in DCM.
-
Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane) to the solution of Boc-piperazine at room temperature.[3]
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.[3]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.[3]
-
Dissolve the residue in water and basify with a saturated sodium bicarbonate solution to a pH of 8-9.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected piperazine.
Protocol 2: Coupling of Fmoc-piperazine in Solid-Phase Peptide Synthesis
Objective: To couple Fmoc-piperazine to a resin-bound amino acid.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.[3]
-
Fmoc Deprotection:
-
Activation of Fmoc-piperazine: In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.[3]
-
Coupling: Add the activated Fmoc-piperazine solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[3]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
-
The resin is now ready for the next cycle of deprotection and coupling.
Visualizing the Synthetic Workflows
To better illustrate the distinct synthetic pathways where this compound and Boc-piperazine are employed, the following diagrams outline the general workflows for solid-phase and solution-phase synthesis, as well as the deprotection mechanisms.
Conclusion
The selection between this compound and Boc-piperazine is fundamentally dictated by the synthetic strategy. This compound is the reagent of choice for incorporating piperazine moieties in solid-phase peptide synthesis, benefiting from the mild, basic conditions of Fmoc deprotection that are orthogonal to the acid-labile side-chain protecting groups. The use of piperazine or piperazine/DBU mixtures for Fmoc removal offers efficient and viable alternatives to piperidine.
Conversely, Boc-piperazine is a versatile and robust building block for solution-phase synthesis. Its stability under a wide range of reaction conditions, coupled with the straightforward and high-yielding acidic deprotection, makes it an invaluable tool in the synthesis of a diverse array of small molecules and pharmaceutical intermediates.
Ultimately, a thorough understanding of the properties and applications of both reagents, as outlined in this guide, will enable researchers to make an informed decision and design more efficient and successful synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, mechanism of drug release, and ultimately, its therapeutic index. While various linker technologies exist, this guide provides an objective comparison of prominent alternatives to piperazine-based linkers, such as those derived from Fmoc-piperazine hydrochloride. The focus is on widely-used and clinically validated linkers, with supporting experimental data to inform rational ADC design.
Overview of ADC Linker Technologies
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable. The choice between these strategies is a pivotal decision in ADC development, with significant implications for efficacy and safety.
Cleavable linkers are designed to be stable in systemic circulation and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. This can lead to a "bystander effect," where the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells, which is advantageous for treating heterogeneous tumors.[1]
Non-cleavable linkers release the cytotoxic agent only after the complete proteolytic degradation of the antibody backbone within the lysosome.[1] This generally results in superior plasma stability and a better safety profile, making them suitable for homogenous tumors or when minimizing off-target toxicity is paramount.[2]
Comparative Performance of Linker Technologies
The selection of a linker technology has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data from preclinical and clinical studies, offering a comparative view of different linker technologies across key performance parameters.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Configuration | Linker Type | Target Cell Line | IC50 (nM) | Reference |
| Trastuzumab-vc-MMAE | Dipeptide (Cleavable) | SK-BR-3 (HER2+) | 0.1 | [3] |
| Trastuzumab-SMCC-DM1 | Thioether (Non-cleavable) | SK-BR-3 (HER2+) | 0.3 | [4] |
| Anti-CD30-β-glucuronide-MMAF | β-glucuronide (Cleavable) | Karpas 299 (CD30+) | ~1 | [] |
| Anti-CD22-disulfide-DM1 | Disulfide (Cleavable) | WSU-DLCL2 (CD22+) | ~0.1 | [6] |
| Trastuzumab-hydrazone-doxorubicin | Hydrazone (Cleavable) | BT-474 (HER2+) | ~10 | [7] |
Table 2: In Vivo Plasma Stability of ADCs with Different Linkers
| Linker Type | ADC Example | Species | Half-life (days) | Reference |
| Dipeptide (Val-Cit) | Trastuzumab-vc-MMAE | Mouse | ~3-4 | [8] |
| Thioether (SMCC) | Trastuzumab-SMCC-DM1 | Rat | ~10.4 | [6] |
| Disulfide (hindered) | Anti-CD22-SPDB-DM4 | Mouse | >7 | [6] |
| Hydrazone | Phenylketone-derived | Human | ~2 | [6] |
| β-glucuronide | cAC10-linker-MMAF | Rat | 81 (extrapolated) | [] |
| Silyl Ether (acid-cleavable) | silyl ether-MMAE conjugate | Human | >7 | [6] |
Table 3: In Vivo Efficacy of ADCs with Different Linkers
| ADC Configuration | Linker Type | Xenograft Model | Efficacy | Reference |
| cAC10-vc-MMAE | Dipeptide (Cleavable) | Karpas 299 lymphoma | Tumor regression at 1 mg/kg | [] |
| c1F6-β-glucuronide-MMAF | β-glucuronide (Cleavable) | Caki-1 renal cell carcinoma | Efficacious at 0.75 mg/kg | [] |
| Anti-CD22-disulfide-DM1 | Disulfide (Cleavable) | Human lymphoma | Tumor regression at 3 mg/kg | [6] |
| Trastuzumab-SMCC-DM1 | Thioether (Non-cleavable) | NCI-N87 gastric cancer | Tumor stasis at 15 mg/kg | [6] |
Detailed Comparison of Alternative Linker Classes
Enzyme-Cleavable Linkers
These linkers are cleaved by enzymes that are abundant in the lysosomal compartment of tumor cells.
The valine-citrulline (Val-Cit) linker is the most widely used protease-cleavable linker, demonstrating remarkable stability in circulation but efficient cleavage by cathepsin B inside the lysosome. To overcome the potential for instability in rodent plasma due to carboxylesterase activity, alternatives like Val-Ala have been developed, showing improved hydrophilicity and reduced aggregation at high drug-to-antibody ratios (DARs).[6]
These linkers are cleaved by β-glucuronidase, an enzyme overexpressed in some tumor types and present at high concentrations in the lysosomal and tumor microenvironment. β-glucuronide linkers are highly hydrophilic, which can mitigate aggregation issues with hydrophobic payloads, and have shown excellent plasma stability and potent in vivo efficacy.[]
pH-Sensitive Linkers (e.g., Hydrazones)
Hydrazone linkers were among the first cleavable linkers to be clinically validated, leveraging the lower pH of endosomes and lysosomes compared to the bloodstream.[7] However, they can exhibit instability in circulation, leading to premature drug release and potential off-target toxicity.[6] Newer generation acid-labile linkers, such as those based on silyl ethers, have been developed to improve plasma stability while retaining pH-dependent cleavage.[6]
Glutathione-Sensitive Linkers (e.g., Disulfides)
These linkers incorporate a disulfide bond that is cleaved in the highly reducing environment of the cytoplasm, which has a much higher concentration of glutathione (GSH) than the plasma.[1] The stability of disulfide linkers can be tuned by introducing steric hindrance around the disulfide bond to increase plasma stability.
Non-Cleavable Linkers (e.g., Thioether)
The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which forms a stable thioether bond with cysteine residues on the antibody.[4] ADCs with non-cleavable linkers generally exhibit high plasma stability and a favorable safety profile.[4] The release of the payload occurs after the degradation of the antibody in the lysosome, resulting in a payload-linker-amino acid complex.[1]
Emerging Piperazine-Based Linkers
Recent research has explored the incorporation of piperazine motifs into ADC linkers to enhance their physicochemical properties. Novel maleimide linkers containing a piperazine scaffold have been shown to significantly increase aqueous solubility compared to traditional PEG4-maleimide linkers. This is particularly beneficial when working with highly lipophilic payloads that are prone to aggregation. While direct comparative efficacy data for piperazine-based ADC linkers is still emerging, their potential to improve the drug-like properties of ADCs makes them an area of active investigation.
Experimental Protocols
Synthesis of a Val-Cit-PABC-MMAE Drug-Linker
This protocol describes the synthesis of a commonly used dipeptide-based drug-linker.
Materials:
-
Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate
-
Monomethyl auristatin E (MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Reverse-phase HPLC system
Procedure:
-
Coupling of MMAE to the Linker: Dissolve Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate and MMAE in DMF. Add DIPEA to the solution and stir at room temperature until the reaction is complete, as monitored by HPLC.
-
Fmoc Deprotection: Add a solution of piperidine in DMF to the reaction mixture to remove the Fmoc protecting group. Stir at room temperature for 30-60 minutes.
-
Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the final maleimide-functionalized Val-Cit-PABC-MMAE drug-linker.
In Vitro Plasma Stability Assay
This assay measures the stability of an ADC in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload. The amount of intact ADC can be determined by hydrophobic interaction chromatography (HIC) or reverse-phase chromatography.
Visualizing ADC Mechanisms and Workflows
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Caption: Release mechanisms of cleavable vs. non-cleavable linkers.
Caption: General experimental workflow for ADC development and evaluation.
Conclusion
The choice of linker is a critical, context-dependent decision in ADC design. While this compound can be a useful building block, a wide array of well-characterized alternative linkers offer diverse properties to optimize ADC performance. Dipeptide and β-glucuronide linkers provide robust options for enzyme-targeted payload release, while disulfide and advanced acid-labile linkers offer alternative cleavage mechanisms. Non-cleavable linkers remain the gold standard for maximizing plasma stability. The selection of the optimal linker should be guided by the specific characteristics of the target antigen, the tumor microenvironment, the properties of the payload, and the desired therapeutic window. This guide provides a foundation for researchers to make informed decisions in the development of next-generation antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Confirming Fmoc-Piperazine Hydrochloride Incorporation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and the development of novel bioconjugates, the successful incorporation of modifying agents is a critical determinant of synthetic success. Fmoc-piperazine hydrochloride is a versatile building block used to introduce a piperazine moiety, which can alter the structural and functional properties of peptides and other molecules.[1][2] Confirmation of its covalent attachment to a resin-bound peptide or other substrate is essential before proceeding with subsequent synthetic steps.
This guide provides an objective comparison of common analytical methods used to confirm the incorporation of this compound. It details the experimental protocols, presents comparative data, and outlines the strengths and limitations of each technique to aid researchers in selecting the most appropriate method for their needs.
Core Analytical Techniques: A Head-to-Head Comparison
The primary methods for confirming the incorporation of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers distinct advantages, from the high-throughput purity assessment of HPLC to the definitive structural elucidation provided by NMR.
Data Presentation: Summary of Analytical Methods
The following table summarizes the key characteristics and performance of each analytical technique for confirming this compound incorporation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Measurement of the mass-to-charge ratio (m/z) of ionized molecules. | Detection of the magnetic properties of atomic nuclei to elucidate molecular structure. | Measurement of the absorption of infrared radiation by molecular vibrations to identify functional groups. |
| Information Provided | Purity, retention time shift post-incorporation. | Molecular weight confirmation, fragmentation pattern for structural clues. | Definitive structural confirmation, atomic connectivity. | Presence or absence of specific functional groups on the solid support. |
| Primary Use Case | Routine monitoring of reaction completion and purity assessment of the cleaved product. | Direct and unambiguous confirmation of the correct mass of the modified product. | Detailed structural characterization of the final, purified product. | Quick, qualitative check of the reaction progress directly on the solid-phase resin. |
| Sample Preparation | Cleavage from resin, dissolution in a suitable solvent. | Cleavage from resin, dissolution, and co-crystallization with a matrix (MALDI) or infusion (ESI). | Cleavage from resin, purification, dissolution in a deuterated solvent. | Resin sample mixed with KBr or measured directly using an ATR accessory. |
| Sensitivity | High (ppm to ppb range). | Very High (fmol to pmol range). | Low (requires mg of sample). | Moderate. |
| Throughput | High. | High. | Low. | High. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols assume the starting point is a resin-bound substrate with a free amine ready for coupling with this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of synthetic peptides and confirming modifications by observing shifts in retention time.
Experimental Protocol:
-
Sample Preparation (Test Cleavage): Transfer a small amount of the resin (5-10 mg) to a microcentrifuge tube.
-
Cleavage: Add 200 µL of a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.[3] Allow the reaction to proceed for 1-2 hours at room temperature.[4]
-
Peptide Precipitation: Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Solubilization: Dissolve the peptide pellet in a suitable solvent system, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% TFA.
-
HPLC Analysis:
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.[3]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[3]
-
Gradient: A linear gradient appropriate for the peptide, for example, 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: Monitor absorbance at 214 nm and 280 nm.[3]
-
-
Data Analysis: Compare the chromatogram of the product to that of the starting material. Successful incorporation of the hydrophobic Fmoc-piperazine moiety will typically result in a significant increase in retention time.
Mass Spectrometry (MS)
MS provides a direct and powerful confirmation of incorporation by verifying the molecular weight of the resulting product.
Experimental Protocol:
-
Sample Preparation: Prepare the sample via a test cleavage as described in the HPLC protocol.
-
MS Analysis (ESI-MS):
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).[5]
-
Sample Introduction: Infuse the dissolved sample directly into the mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used to detect protonated molecules [M+H]⁺.[1]
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the product.
-
-
MS Analysis (MALDI-TOF):
-
Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer.
-
Sample Spotting: Mix the dissolved sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto the MALDI target plate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis: Calculate the expected molecular weight of the peptide after the addition of the Fmoc-piperazine group (the mass of the free base is ~308.37 g/mol ). The observed molecular ion peak (e.g., [M+H]⁺ at m/z ~309 for the free base) should match the calculated value.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation, though it is typically reserved for the final, purified product due to the larger sample quantity required.
Experimental Protocol:
-
Sample Preparation: The peptide must be cleaved from the resin on a larger scale and purified by preparative HPLC.
-
Dissolution: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]
-
Data Acquisition:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a proton NMR spectrum. Characteristic signals for the piperazine ring protons are expected, typically appearing as broad singlets or multiplets in the range of 2.8-4.0 ppm.[6][7] The aromatic protons of the Fmoc group will also be visible if it has not been removed.
-
¹³C NMR: Acquire a carbon NMR spectrum to confirm the presence of all expected carbon environments.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the complete structure of the modified peptide.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR can be used as a rapid, qualitative method to monitor the reaction directly on the resin, confirming the consumption of the starting amine.
Experimental Protocol:
-
Sample Preparation: Take a small sample of the resin before and after the coupling reaction.
-
KBr Pellet Method: Mix a small amount of the dried resin with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[8]
-
ATR Method: Place a small amount of the dried resin directly on the Attenuated Total Reflectance (ATR) crystal.[8]
-
Data Acquisition: Record the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the "before" and "after" spectra. Successful incorporation is indicated by the disappearance or significant reduction of the primary amine N-H stretching band and the appearance of new bands corresponding to the amide C=O stretch formed during coupling and other vibrations associated with the piperazine ring.[9]
Mandatory Visualizations
Experimental Workflow for Confirmation
Caption: General experimental workflow for confirming this compound incorporation during solid-phase synthesis.
Logical Relationship of Analytical Methods
Caption: Logical relationship between analytical methods and the type of information they provide for confirmation.
References
- 1. Buy this compound | 215190-22-0 [smolecule.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Fmoc Deprotection: Piperidine vs. Piperazine in Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of reagents for the critical N-α-Fmoc deprotection step significantly influences the final purity, yield, and integrity of the target peptide. While 20% piperidine in DMF has long been the gold standard, concerns over its propensity to induce side reactions and its status as a controlled substance in some regions have driven the exploration of alternatives.[1][2] This guide provides an objective, data-supported comparison between the conventional reagent, piperidine, and a leading alternative, piperazine, for researchers, scientists, and drug development professionals.
Mechanism of Fmoc Deprotection
The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-catalyzed β-elimination reaction.[1] A secondary amine, such as piperidine or piperazine, abstracts the acidic proton on the C9 of the fluorenyl ring. This initiates the elimination, releasing the free N-terminal amine of the peptide and a highly reactive dibenzofulvene (DBF) intermediate. The secondary amine then acts as a nucleophile, trapping the DBF to form a stable adduct, which prevents it from causing other side reactions.[1][3]
References
A Comparative Guide to Purity Assessment of Synthetic Peptides with Piperazine Moieties
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount for the reliability and reproducibility of experimental results. The incorporation of non-natural amino acids or linkers, such as piperazine, can introduce unique challenges to standard analytical procedures. This guide provides a comprehensive comparison of established analytical techniques for assessing peptide purity, with a special focus on the considerations necessary for peptides containing piperazine moieties. We will delve into the principles, experimental protocols, and comparative performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS).
The inclusion of a piperazine ring, a basic and hydrophilic moiety, can alter the physicochemical properties of a peptide, potentially impacting its behavior during chromatographic separation and mass spectrometric analysis. This necessitates a tailored approach to purity assessment to ensure accurate and comprehensive characterization.
Comparison of Analytical Techniques
The gold standard for peptide purity analysis involves a combination of high-resolution chromatographic separation and mass spectrometric identification.[1] While the fundamental principles of these techniques remain the same, the presence of a piperazine moiety necessitates adjustments to the analytical strategy.
| Analytical Technique | Standard Peptides | Peptides with Piperazine Moieties | Key Considerations |
| RP-HPLC | Excellent separation based on hydrophobicity using standard C8 or C18 columns.[2] | Potential for poor retention and peak tailing due to the basic and hydrophilic nature of piperazine.[3] | Use of specific columns (e.g., mixed-mode) or ion-pairing agents may be required to improve peak shape and retention.[3] |
| UPLC | Offers higher resolution and faster analysis times compared to HPLC. | The high resolution of UPLC is advantageous for separating closely related impurities that may arise from the piperazine incorporation. | Optimization of gradient and mobile phase additives is crucial to manage the polarity of the peptide. |
| Mass Spectrometry (MS) | Provides accurate molecular weight determination and sequence confirmation.[4][5] | The basic nitrogen atoms of the piperazine ring can lead to efficient ionization, potentially enhancing the MS signal.[4][6] | Fragmentation patterns may be altered, requiring careful interpretation to identify piperazine-specific impurities. |
| LC-MS | The combination provides both purity and identity information in a single run.[7] | A powerful tool for identifying and quantifying impurities, including those related to the piperazine moiety. | Mobile phase selection must be compatible with both chromatography and mass spectrometry. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are standard protocols for RP-HPLC and UPLC-MS, along with special considerations for analyzing peptides containing piperazine.
Protocol 1: RP-HPLC for Peptide Purity Analysis
Objective: To determine the purity of a synthetic peptide by separating it from its impurities.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm membrane to remove any particulates.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point. The gradient should be optimized based on the peptide's retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm (for the peptide bond) and 280 nm (for aromatic residues).
-
-
Data Analysis: The purity of the peptide is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.
Special Considerations for Piperazine-Containing Peptides:
-
Poor Retention: If the peptide elutes too early, consider a column with a different stationary phase (e.g., a mixed-mode column with both reversed-phase and ion-exchange characteristics) or the addition of a stronger ion-pairing agent to the mobile phase.
-
Peak Tailing: The basic nature of the piperazine moiety can interact with residual silanols on the silica-based column, leading to peak tailing. Using a highly end-capped column or a mobile phase with a slightly higher pH (if compatible with the column) can mitigate this effect.
Protocol 2: UPLC-MS for Peptide Purity and Identity Confirmation
Objective: To obtain high-resolution separation of the peptide and its impurities while confirming the molecular weight of the main component and identifying impurities.
Methodology:
-
Sample Preparation: Prepare the sample as described in the RP-HPLC protocol, ensuring the final concentration is suitable for MS detection (typically 0.1-1 mg/mL).
-
Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
UPLC Conditions:
-
Column: A sub-2 µm particle size C18 or similar reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water. (Formic acid is more MS-friendly than TFA).
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient, for example, 5% to 60% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.6 mL/min.
-
Detection: UV (as in HPLC) and MS.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for peptides.
-
Scan Range: A range that covers the expected m/z of the peptide and potential impurities.
-
Data Acquisition: Full scan mode for purity assessment and targeted MS/MS for impurity identification.
-
-
Data Analysis: The UPLC chromatogram is used to calculate purity. The mass spectrometer data confirms the molecular weight of the main peak and helps in the structural elucidation of impurity peaks.
Special Considerations for Piperazine-Containing Peptides:
-
Ionization Efficiency: The basic piperazine moiety can enhance protonation, leading to a strong signal in positive ion mode ESI. This can be advantageous for sensitivity but may also lead to saturation of the detector if the sample concentration is too high.
-
Fragmentation Analysis: In MS/MS experiments, the piperazine ring may lead to characteristic fragmentation patterns. Understanding these patterns is crucial for identifying piperazine-related impurities, such as those arising from side reactions during synthesis.
Analytical Workflow and Logical Relationships
A systematic approach is essential for the comprehensive purity assessment of synthetic peptides, especially those containing unique structural elements like piperazine. The following diagram illustrates a recommended analytical workflow.
References
- 1. interanalyt.ru [interanalyt.ru]
- 2. Investigation of Impurities in Peptide Pools [mdpi.com]
- 3. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 4. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. Piperazine [webbook.nist.gov]
- 6. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Fmoc-Piperazine Hydrochloride: A 1H NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of building blocks is paramount in chemical synthesis, particularly in the fields of peptide synthesis and drug development. Fmoc-piperazine hydrochloride is a key reagent, valued for its role as a linker and scaffold.[1] Its purity and correct structure are critical for the successful synthesis of target molecules. Among the analytical techniques available, 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for unambiguous structure elucidation.
This guide provides a detailed comparison of the expected 1H NMR spectral data for this compound against potential variants, outlines a standard experimental protocol for its validation, and presents a logical workflow for the validation process.
Expected 1H NMR Spectral Data
The 1H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the fluorenylmethoxycarbonyl (Fmoc) group and the piperazine ring. The exact chemical shifts can be influenced by the solvent, concentration, and temperature.[2] The spectrum is typically recorded in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).[3]
Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm)
| Proton Type | This compound | Alternative: 1-Fmoc-2-methyl-piperazine hydrochloride | Rationale for Difference |
| Fmoc Aromatic Protons | 7.20 - 7.80 (complex multiplets)[3] | 7.20 - 7.80 (complex multiplets) | The Fmoc group is identical in both compounds. |
| Fmoc CH Proton | ~4.27 (triplet) | ~4.2-4.3 (multiplet) | The core fluorenyl structure remains the same. |
| Fmoc CH₂ Protons | ~4.41 (doublet) | ~4.4-4.5 (multiplet) | The core fluorenyl structure remains the same. |
| Piperazine Protons (adjacent to Fmoc) | ~3.4-3.8 (broad multiplet)[3] | ~3.5-4.0 (more complex multiplets) | The methyl group at the 2-position breaks the symmetry of the piperazine ring, leading to more complex splitting patterns and potentially slightly different chemical shifts for the adjacent protons. |
| Piperazine Protons (adjacent to NH₂⁺) | ~2.8-3.5 (broad multiplet)[3] | ~2.9-3.6 (more complex multiplets) | As with the other piperazine protons, the adjacent methyl group in the alternative compound alters the chemical environment and coupling. |
| Piperazine NH₂⁺ Proton | Variable, often broad and may exchange with residual water in the solvent.[3] | Variable and broad. | The nature of this proton is similar in both compounds. |
| Methyl Protons | N/A | ~1.1-1.3 (doublet) | The presence of the methyl group provides a distinct, upfield doublet signal, which is a clear differentiating feature.[3] |
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Homogenization: Gently vortex or shake the tube until the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (typically 0.03% v/v). However, modern spectrometers can reference the residual solvent peak.[2]
1H NMR Spectrometer Setup and Data Acquisition
A standard 1D proton NMR experiment is sufficient for routine validation. The following are typical acquisition parameters for a 400 MHz spectrometer:[4]
| Parameter | Value | Purpose |
| Pulse Sequence | 1D Pulse-acquire | Standard for routine ¹H NMR. |
| Spectral Width | ~12-16 ppm | To encompass the expected chemical shift range. |
| Acquisition Time | 2 - 4 seconds | To achieve adequate digital resolution. |
| Relaxation Delay | 1 - 5 seconds | To allow for near-complete relaxation of protons between scans. |
| Number of Scans | 16 - 64 | To improve the signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the validation of this compound's structure using 1H NMR.
Caption: Workflow for the validation of this compound structure by 1H NMR.
References
A Comparative Guide to Coupling Reagents for the Acylation of Fmoc-Piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The selective acylation of one nitrogen atom of a piperazine scaffold is a crucial step in the synthesis of a vast array of pharmacologically active molecules. When one of the piperazine nitrogens is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, the remaining secondary amine is available for acylation. The choice of coupling reagent for this transformation directly impacts reaction efficiency, yield, purity of the final product, and overall cost-effectiveness. This guide provides a comparative analysis of commonly employed coupling reagents for the acylation of Fmoc-piperazine hydrochloride, offering insights into their performance based on established reactivity principles in amide bond formation.
Performance Comparison of Coupling Reagents
While direct head-to-head quantitative data for the acylation of this compound is not extensively available in the public domain, the performance of various coupling reagents can be extrapolated from their well-documented use in peptide synthesis and other amide bond formations. The following table summarizes the expected performance of different classes of coupling reagents for this application.
| Coupling Reagent Class | Examples | Relative Reactivity & Speed | Key Advantages | Potential Disadvantages & Side Reactions |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | High yields, fast reaction times, effective for sterically hindered substrates.[1][2] HATU is generally superior to HBTU in terms of speed and reducing side reactions.[3] | Higher cost, potential for guanidinylation of the amine if used in excess. |
| Phosphonium Salts | PyBOP, PyAOP | High | High coupling efficiency, avoids the guanidinylation side reaction. PyAOP is particularly effective for sterically demanding couplings.[3] | Higher cost, byproduct removal can sometimes be challenging.[4] |
| Carbodiimides with Additives | EDC/HOBt, DIC/Oxyma | Moderate to High | Cost-effective, water-soluble byproducts of EDC are easily removed.[5] Oxyma is a safer alternative to the potentially explosive HOBt.[6] | Generally slower reaction times compared to onium salts, potential for racemization if the carboxylic acid is chiral, formation of N-acylurea byproduct.[7] |
Experimental Protocols
The following are generalized protocols for a comparative study of different coupling reagents for the acylation of this compound with a generic carboxylic acid (R-COOH). These protocols are intended as a starting point and may require optimization based on the specific substrates and desired reaction scale.
Protocol 1: Acylation using HATU
-
Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C and add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.[8]
-
Coupling: To the activated mixture, add a solution of this compound (1.1 eq.) and DIPEA (1.1 eq.) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acylation using PyBOP
-
Reagent Preparation: To a solution of the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and a tertiary amine base like DIPEA or triethylamine (TEA) (2.5 eq.) in an anhydrous solvent (e.g., DMF), add PyBOP (1.2 eq.) at 0 °C.[1][9]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Follow the workup and isolation steps as described in Protocol 1.
Protocol 3: Acylation using EDC/HOBt
-
Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.) in an anhydrous solvent (e.g., DMF or DCM).[10]
-
Coupling: Cool the solution to 0 °C and add EDC hydrochloride (1.2 eq.) portion-wise. Then, add a tertiary amine base such as DIPEA (2.5 eq.) dropwise.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Follow the workup and isolation steps as described in Protocol 1. The aqueous washes are particularly effective in removing the urea byproduct from EDC.[5]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for conducting a comparative study of coupling reagents for the acylation of this compound.
Caption: Workflow for comparing coupling reagent efficiency.
Conclusion
The selection of an appropriate coupling reagent for the acylation of this compound is a critical decision that influences the efficiency and outcome of the synthesis. For reactions requiring high yields and short reaction times, particularly with sterically demanding substrates, uronium/aminium salts like HATU or phosphonium salts such as PyBOP are excellent choices, despite their higher cost. For more routine applications where cost is a significant consideration, carbodiimides like EDC in combination with an additive such as HOBt or the safer alternative Oxyma, provide a reliable and economical option. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and optimize conditions for their specific synthetic targets.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. reddit.com [reddit.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Safety Operating Guide
Safe Disposal of Fmoc-Piperazine Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Fmoc-piperazine hydrochloride, a compound commonly used in solid-phase peptide synthesis. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
I. Understanding the Hazards
This compound should be handled with care, recognizing its potential hazards. While comprehensive toxicological data is not always available, the precautionary principle dictates treating it as a potentially hazardous substance. Key safety considerations include avoiding dust formation and preventing contact with skin, eyes, and respiratory tract.[1] In case of exposure, immediate first aid measures should be taken.[1][2]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation develops.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, wearing appropriate personal protective equipment is mandatory.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use.[1][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely.[3] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[3] |
III. Spill and Leak Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate non-essential personnel. Remove all sources of ignition.[1][4]
-
Ensure Proper Ventilation: Work in a well-ventilated area or under a chemical fume hood.[2]
-
Contain the Spill: Prevent the spilled material from entering drains or waterways.[1][4]
-
Absorb and Collect: For solid spills, carefully sweep up the material to avoid generating dust.[2] Use spark-proof tools.[1]
-
Package for Disposal: Place the collected material into a suitable, labeled, and closed container for disposal.[1][4]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents and PPE, should be disposed of as hazardous waste.
IV. Disposal Procedure
The disposal of this compound must comply with all local, regional, and national regulations.[2][5] Do not discharge into sewer systems or the environment.[1]
Step-by-Step Disposal Protocol:
-
Segregate Chemical Waste: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.[5] It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
-
Use Designated Waste Containers: Place the waste in a clearly labeled, sealed, and appropriate container. The container should be stored in a cool, dry, and well-ventilated area.[1]
-
Arrange for Professional Disposal: The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][4] Contact your institution's environmental health and safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor.
-
Contaminated Packaging: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, decontaminated container can then be recycled or disposed of according to institutional guidelines.[1]
V. Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-Piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Fmoc-piperazine hydrochloride, ensuring laboratory safety and procedural accuracy.
This compound is a key reagent in peptide synthesis and drug development, utilized as a building block and a protecting group.[1][2] Due to its chemical properties, stringent adherence to safety protocols is paramount to mitigate risks and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance with the following potential effects:
-
Skin and Eye Damage: Causes skin irritation and serious eye damage.[3][4][5]
-
Allergic Reactions: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[3][5]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3][5]
-
Flammability: Flammable solid.[3]
A summary of key safety information is presented in the table below.
| Hazard Classification | GHS Hazard Statements | Precautionary Statements |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[3] | P260: Do not breathe dust.[3] P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Respiratory/Skin Sensitization | H317: May cause an allergic skin reaction.[3] H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] | P261: Avoid breathing dust. P285: In case of inadequate ventilation wear respiratory protection.[3] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child.[3][5] | P201: Obtain special instructions before use.[3] P202: Do not handle until all safety precautions have been read and understood.[3] |
| Flammable Solids | H228: Flammable solid.[3] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] P240: Ground/bond container and receiving equipment.[3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical when handling this compound to prevent exposure through all potential routes.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6][7] | Protects against splashes and airborne particles, preventing severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[8][9] | Prevents skin contact, irritation, and potential allergic reactions. Gloves must be inspected before use.[8] |
| Body Protection | Flame-resistant lab coat or chemical-resistant overalls.[6][8] | Protects skin from contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with appropriate filters for organic vapors and particulates.[3][10] | Required when handling the solid form to prevent inhalation of dust, which can cause respiratory sensitization. |
| Footwear | Closed-toe, chemical-resistant shoes.[11] | Protects feet from spills. |
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling of this compound from reception to disposal.
Caption: Workflow for safe handling of this compound.
Detailed Methodologies
Handling Protocol
-
Preparation:
-
Weighing and Transfer (Solid Form):
-
Dissolving and Use in Solution:
Emergency Procedures
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[8]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and adhere to regulations.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed container for halogenated organic waste. Do not discharge to sewer systems.[8]
-
-
Disposal Method:
-
All waste containing this compound must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 215190-22-0 [smolecule.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. realsafety.org [realsafety.org]
- 7. hazmatschool.com [hazmatschool.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
